Product packaging for Potassium heptanoate(Cat. No.:CAS No. 16761-12-9)

Potassium heptanoate

Cat. No.: B101067
CAS No.: 16761-12-9
M. Wt: 168.27 g/mol
InChI Key: YOSXTSJZQNTKKX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Potassium heptanoate (CAS 16761-12-9) is the potassium salt of the seven-carbon medium-chain fatty acid, heptanoic acid, with the molecular formula C 7 H 13 KO 2 and a molecular weight of 168.27 g/mol . This compound is systematically synthesized via the neutralization reaction between heptanoic acid and potassium hydroxide, ensuring a high-quality product for the research community . In biochemical research, this compound is a critical metabolite of triheptanoin, a therapeutic agent investigated for long-chain fatty acid oxidation disorders . Its significance lies in its role as an odd-chain fatty acid, which upon metabolism, can replenish intermediates in the citric acid cycle (anaplerosis), providing a potential energy source for tissues like the heart and brain . Beyond metabolic studies, it serves as a valuable compound in materials science, where its thermal properties are explored for applications in heat-storage compositions and as a component in lubricants . Available as a high-purity salt, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13KO2 B101067 Potassium heptanoate CAS No. 16761-12-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

16761-12-9

Molecular Formula

C7H13KO2

Molecular Weight

168.27 g/mol

IUPAC Name

potassium;heptanoate

InChI

InChI=1S/C7H14O2.K/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

YOSXTSJZQNTKKX-UHFFFAOYSA-M

SMILES

CCCCCCC(=O)[O-].[K+]

Isomeric SMILES

CCCCCCC(=O)[O-].[K+]

Canonical SMILES

CCCCCCC(=O)[O-].[K+]

Other CAS No.

16761-12-9

Origin of Product

United States

Foundational & Exploratory

Potassium heptanoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Potassium Heptanoate: Chemical Properties and Structure

Introduction

This compound, also known as potassium enanthate, is the potassium salt of heptanoic acid.[1][2] It is classified as a medium-chain fatty acid (MCFA) salt, consisting of a seven-carbon chain terminating in a carboxylate group.[1] This compound serves as a valuable model for studying the behavior of medium-chain fatty acid salts and has applications in various research and industrial fields, including the synthesis of fragrances and as a component in materials for thermal energy storage.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure, which features a polar carboxylate head and a nonpolar six-carbon alkyl tail.[1]

Identifiers and General Properties
PropertyValueReference
IUPAC Name potassium;heptanoate[1][3]
Synonyms Potassium enanthate, Heptanoic acid potassium salt[1][2][4]
CAS Number 16761-12-9[1][5][6][7]
Molecular Formula C₇H₁₃KO₂[1][2][4][5][6]
Molecular Weight 168.27 g/mol [1][3]
Canonical SMILES CCCCCCC(=O)[O-].[K+][4]
InChI Key YOSXTSJZQNTKKX-UHFFFAOYSA-M[1][4]
Physicochemical Data
PropertyValueReference
Boiling Point 222.6°C at 760 mmHg[2][4][5]
Flash Point 99.2°C[2][4][5]
Vapor Pressure 0.0578 mmHg at 25°C[2][5]
pKa (of Heptanoic Acid) 4.89[8][9]
Solubility Slightly soluble in water; very soluble in ethanol and ether (for heptanoic acid). Sodium heptanoate is soluble in water.[10]

Chemical Structure

This compound is an ionic compound formed from the heptanoate anion (C₇H₁₃O₂⁻) and a potassium cation (K⁺). The heptanoate anion consists of a seven-carbon straight alkyl chain with a carboxylate group at one end. In the solid state, the alkyl chains of metal alkanoates often adopt a stable, all-trans conformation.[1]

Caption: 2D representation of the ionic structure of this compound.

Synthesis Protocols

The primary methods for synthesizing this compound are acid-base neutralization and ester saponification, both of which are known for their reliability and high yields.[1]

Experimental Protocol 1: Synthesis via Acid-Base Neutralization

This method involves the direct reaction of heptanoic acid with a potassium base, such as potassium hydroxide (KOH).

  • Dissolution: Dissolve a known molar quantity of heptanoic acid in a suitable solvent, such as ethanol or an ethanol-water mixture. The use of a mixed solvent system can enhance the solubility of the fatty acid.[1]

  • Titration: Slowly add a stoichiometric amount of an aqueous potassium hydroxide solution to the heptanoic acid solution while stirring continuously.

  • Monitoring: Monitor the reaction progress by observing the disappearance of the heptanoic acid starting material. In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to track the disappearance of the carboxylic acid C=O band (around 1700 cm⁻¹) and the appearance of the carboxylate COO⁻ bands.[1]

  • Isolation: Upon completion of the reaction, the product, this compound, may precipitate from the solution, especially if the solvent polarity is optimized. The product can then be isolated by filtration.

  • Purification: The collected solid can be washed with a non-polar solvent (e.g., cold diethyl ether) to remove any unreacted heptanoic acid and then dried under vacuum to yield the final product.

G Synthesis via Acid-Base Neutralization HeptanoicAcid Heptanoic Acid (C₆H₁₃COOH) Reaction Mixing & Stirring HeptanoicAcid->Reaction KOH Potassium Hydroxide (KOH) KOH->Reaction Solvent Ethanol/Water Solvent Solvent->Reaction Product This compound (C₆H₁₃COOK) Reaction->Product Neutralization Water Water (H₂O) Reaction->Water

Caption: Workflow for the synthesis of this compound by neutralization.

Experimental Protocol 2: Synthesis via Ester Saponification

This method involves the hydrolysis of a heptanoic acid ester (e.g., methyl heptanoate or ethyl heptanoate) using a strong potassium base.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the heptanoate ester (e.g., methyl heptanoate) in a suitable solvent like ethanol.

  • Base Addition: Add an aqueous solution containing a stoichiometric excess of potassium hydroxide (KOH).

  • Reflux: Heat the mixture to reflux and maintain it for several hours to ensure complete hydrolysis of the ester.

  • Mechanism: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (e.g., methoxide, CH₃O⁻) as a leaving group to form heptanoic acid. The strong base then deprotonates the heptanoic acid to form the this compound salt and an alcohol byproduct (e.g., methanol).[1]

  • Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator.

  • Purification: The resulting solid residue can be recrystallized from an appropriate solvent system to purify the this compound product.

G Synthesis via Ester Saponification HeptanoateEster Heptanoate Ester (e.g., Methyl Heptanoate) Reaction Reflux in Ethanol/Water HeptanoateEster->Reaction KOH Potassium Hydroxide (KOH) KOH->Reaction Product This compound Reaction->Product Saponification Byproduct Alcohol Byproduct (e.g., Methanol) Reaction->Byproduct

Caption: Workflow for the synthesis of this compound by saponification.

Analytical Characterization Protocols

Spectroscopic techniques are fundamental for confirming the identity, purity, and structural features of synthesized this compound.[1][2]

Experimental Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the solid sample using either the KBr pellet method or by using an ATR-FTIR spectrometer. For the KBr method, mix a small amount of finely ground this compound with dry potassium bromide powder and press it into a transparent disk.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: The key diagnostic feature is the transformation of the carboxylic acid group into a carboxylate anion.[1]

    • Disappearance of Peaks: The broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹) and the sharp C=O stretch (1690-1750 cm⁻¹) of the parent heptanoic acid should be absent.[1]

    • Appearance of New Peaks: Look for two strong characteristic absorption bands for the carboxylate group:

      • Asymmetric C-O stretching: ~1550-1610 cm⁻¹[2]

      • Symmetric C-O stretching: ~1400-1450 cm⁻¹[2]

Experimental Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • ¹H NMR Spectroscopy:

    • Data Acquisition: Acquire the proton NMR spectrum.

    • Spectral Interpretation: The spectrum will show signals corresponding to the protons on the alkyl chain. A key confirmation is the absence of the acidic proton signal from the parent heptanoic acid, which typically appears as a broad singlet far downfield (δ 10-12 ppm).[1] The protons on carbons 3 through 6 often overlap, forming a complex multiplet.[1]

  • ¹³C NMR Spectroscopy:

    • Data Acquisition: Acquire the carbon-13 NMR spectrum.

    • Spectral Interpretation: Identify the signals for each of the seven carbon atoms in the heptanoate chain. The carbonyl carbon of the carboxylate group will appear significantly downfield.

  • ³⁹K NMR Spectroscopy (Advanced):

    • Application: ³⁹K NMR can be a powerful tool, particularly for solid-state analysis, as it is highly sensitive to the local coordination environment of the potassium ion.[1] It can help differentiate between various crystalline forms or characterize ion-packing heterogeneity.[1][11]

Experimental Protocol 5: Mass Spectrometry (MS)
  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the chosen ionization technique.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in negative ion mode to generate the heptanoate anion [M-K]⁻.

  • Data Acquisition: Acquire the mass spectrum.

  • Spectral Interpretation:

    • Molecular Ion: In negative ion mode, the primary peak should correspond to the mass of the heptanoate anion (C₇H₁₃O₂⁻), which has a monoisotopic mass of approximately 129.09 Da.[12]

    • Confirmation: This technique is fundamental for confirming the molecular weight of the anionic portion of the compound.[1]

G Analytical Workflow for this compound Sample Synthesized This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR_Result Confirm COO⁻ group (1550-1610 & 1400-1450 cm⁻¹) Absence of COOH peaks IR->IR_Result NMR_Result Confirm alkyl chain structure Absence of acidic proton (δ 10-12 ppm) NMR->NMR_Result MS_Result Confirm mass of Heptanoate Anion (m/z ≈ 129) MS->MS_Result

References

Synthesis of potassium heptanoate from heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Potassium Heptanoate from Heptanoic Acid

Introduction

This compound (C₇H₁₃KO₂), the potassium salt of heptanoic acid, is a medium-chain fatty acid salt with applications in various scientific and industrial fields.[1] It serves as a surfactant, emulsifier, and an intermediate in the synthesis of more complex organic compounds.[1] Its properties also make it a subject of interest in the development of drug delivery systems and as a potential plant growth regulator.[2]

This guide provides a comprehensive overview of the primary synthesis route for this compound: the direct acid-base neutralization of heptanoic acid with a potassium base. The methodologies, data, and analytical characterization techniques detailed herein are intended for researchers, scientists, and professionals in drug development.

Core Synthesis Reaction: Acid-Base Neutralization

The most direct and widely used method for preparing this compound is the neutralization reaction between heptanoic acid and a potassium base, most commonly potassium hydroxide (KOH).[1][2] This is an exothermic reaction that forms the potassium salt and water.[2] The balanced chemical equation for this reaction is:

CH₃(CH₂)₅COOH + KOH → CH₃(CH₂)₅COOK + H₂O [2][3]

Precise stoichiometric control is crucial for maximizing the yield and purity of the final product. The reaction proceeds via a 1:1 molar ratio of heptanoic acid to potassium hydroxide.[2] Maintaining this ratio is essential to avoid unreacted starting materials in the final product.[2]

Physicochemical Data of Reactants and Product

A summary of the key physical and chemical properties of the compounds involved in the synthesis is presented below.

PropertyHeptanoic AcidPotassium HydroxideThis compound
Molecular Formula C₇H₁₄O₂KOHC₇H₁₃KO₂
Molecular Weight ( g/mol ) 130.1856.11168.27
Appearance Colorless liquid with a pungent odor[4]White solidWhite crystalline solid[1]
Boiling Point (°C) 2231327222.6 (at 760 mmHg)[5]
Flash Point (°C) 113N/A99.2[5]
Solubility Poorly soluble in water; soluble in ethanol, ether[4]Soluble in water, ethanolHigher solubility in polar solvents than heptanoic acid[1]
CAS Number 111-14-81310-58-316761-12-9

Experimental Protocol: Laboratory Scale Synthesis

This protocol details a standard laboratory procedure for the synthesis of this compound via the neutralization of heptanoic acid with potassium hydroxide.

Materials and Equipment:

  • Heptanoic acid (C₇H₁₄O₂)

  • Potassium hydroxide (KOH) pellets or flakes

  • Solvent (e.g., methanol, ethanol, or water)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Drying oven or vacuum desiccator

  • Analytical balance

Procedure:

  • Stoichiometric Calculation : Calculate the required molar equivalents of heptanoic acid and potassium hydroxide based on a 1:1 molar ratio.[2] For example, to react 13.02 g (0.1 mol) of heptanoic acid, 5.61 g (0.1 mol) of potassium hydroxide is required.

  • Dissolution of Reactants :

    • In a round-bottom flask, dissolve the calculated amount of heptanoic acid in a suitable solvent, such as ethanol.

    • In a separate beaker, carefully dissolve the potassium hydroxide in the same solvent. Note: This dissolution is exothermic and should be performed with caution, potentially in an ice bath.

  • Reaction :

    • Place the flask containing the heptanoic acid solution on a magnetic stirrer.

    • Slowly add the potassium hydroxide solution to the heptanoic acid solution while stirring continuously.

    • Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. The reaction is typically mild.[2]

  • Isolation of Product :

    • Remove the solvent from the reaction mixture using a rotary evaporator. This will leave a crude solid residue of this compound.

  • Purification (Recrystallization) :

    • Dissolve the crude product in a minimum amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying :

    • Dry the purified this compound crystals in a drying oven at a moderate temperature or in a vacuum desiccator to remove any residual solvent.

  • Characterization :

    • Confirm the identity and purity of the final product using analytical techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Visualized Diagrams

Chemical Reaction Pathway

The following diagram illustrates the direct neutralization reaction.

ReactionPathway HeptanoicAcid Heptanoic Acid (CH₃(CH₂)₅COOH) plus_react + HeptanoicAcid->plus_react KOH Potassium Hydroxide (KOH) PotassiumHeptanoate This compound (CH₃(CH₂)₅COOK) plus_prod + Water Water (H₂O) plus_react->KOH plus_prod->Water reaction_center->plus_prod   

Caption: Acid-base neutralization of heptanoic acid with potassium hydroxide.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification process.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis A Heptanoic Acid & Potassium Hydroxide C Dissolve Reactants Separately A->C B Solvent (e.g., Ethanol) B->C D Mix and Stir (Room Temperature) C->D E Solvent Removal (Rotary Evaporation) D->E F Recrystallization E->F G Filter and Dry F->G H Final Product: This compound G->H I Spectroscopic Characterization (NMR, IR) H->I

Caption: General experimental workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and assess the purity of the synthesized this compound, several spectroscopic methods are employed.[1]

TechniqueObservationInterpretation
Infrared (IR) Spectroscopy Strong absorption bands for the carboxylate group: asymmetric stretching around 1550-1610 cm⁻¹ and symmetric stretching around 1400-1450 cm⁻¹.[1]Confirms the presence of the carboxylate anion (COO⁻) and the formation of the salt.
¹H-NMR Spectroscopy Absence of the broad singlet from the acidic proton of heptanoic acid (typically δ 10-12 ppm).[2] Distinct signals for the protons along the alkyl chain.Confirms the complete conversion of the carboxylic acid to its carboxylate salt.[1][2]
¹³C-NMR Spectroscopy Provides detailed information about the carbon chain structure.Confirms the carbon skeleton of the heptanoate molecule.[1]
Mass Spectrometry Useful for confirming the molecular weight and fragmentation pattern.Verifies the molecular formula and structure of the compound.[1]

Safety Considerations

  • Heptanoic Acid : Corrosive and can cause burns to the skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation, and skin absorption.[4]

  • Potassium Hydroxide : A strong base that is highly corrosive. Contact can cause severe skin burns and eye damage.

  • General Precautions : All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from heptanoic acid via direct neutralization is a reliable and straightforward method.[2] This process, characterized by its high yield and mild reaction conditions, is well-suited for both laboratory and industrial-scale production.[2] Careful control of stoichiometry and proper purification techniques are paramount to achieving a high-purity final product, which can be verified through standard analytical methods like IR and NMR spectroscopy.

References

A Comprehensive Technical Guide to Potassium Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium heptanoate, a potassium salt of the medium-chain fatty acid, heptanoic acid. This document outlines its fundamental chemical properties, synthesis methodologies, analytical techniques, and its role in metabolic pathways, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is an organic compound that has garnered interest for its unique properties and potential applications, ranging from industrial uses to its role as a metabolite in therapeutic contexts.[1] A summary of its key quantitative data is presented below.

PropertyValueReferences
CAS Number 16761-12-9[1][2][3]
Molecular Formula C₇H₁₃KO₂[1][2][3]
Molecular Weight 168.27 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 222.6°C at 760 mmHg[4]
Flash Point 99.2°C[4]
Appearance White crystalline solid[5]

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through straightforward and high-yield chemical reactions.[1] Below are detailed protocols for the most common laboratory-scale synthesis methods.

Synthesis via Direct Neutralization

This method involves the acid-base reaction between heptanoic acid and a potassium base, typically potassium hydroxide (KOH).[1][5]

Experimental Protocol:

  • Reactant Preparation: Prepare equimolar solutions of heptanoic acid and potassium hydroxide. A common solvent system is an ethanol-water mixture to ensure the solubility of both the fatty acid and the inorganic base.[1]

  • Reaction: Slowly add the potassium hydroxide solution to the heptanoic acid solution while stirring continuously. The reaction is exothermic. Precise stoichiometric control (1:1 molar ratio) is crucial to maximize yield and purity.[1]

  • Equation: CH₃(CH₂)₅COOH + KOH → CH₃(CH₂)₅COOK + H₂O

  • Purification: The solvent is typically removed using a rotary evaporator. The resulting crude this compound can be purified by recrystallization from a suitable solvent to yield the final product with high purity (>95%).[1]

Synthesis via Saponification

An alternative route is the saponification of a heptanoic acid ester, such as methyl heptanoate.[1]

Experimental Protocol:

  • Reaction Setup: Reflux the methyl heptanoate in a methanolic solution of potassium hydroxide for several hours to ensure the reaction proceeds to completion.[1]

  • Equation: CH₃(CH₂)₅COOCH₃ + KOH → CH₃(CH₂)₅COOK + CH₃OH

  • Product Isolation: After the reaction is complete, remove the methanol by rotary evaporation.

  • Purification: The resulting residue is purified, often by precipitation and subsequent recrystallization, to yield the final this compound product. Yields for this method are typically around 90%.[1]

Below is a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Heptanoic Acid + KOH (in Ethanol/Water) reaction_vessel Stirred Reaction Vessel (Controlled Temperature) reactants->reaction_vessel 1:1 Molar Ratio rotovap Rotary Evaporation (Solvent Removal) reaction_vessel->rotovap Reaction Mixture crude Crude this compound rotovap->crude recrystallization Recrystallization crude->recrystallization final_product Pure this compound recrystallization->final_product

Synthesis and Purification Workflow

Analytical Characterization

The purity and structure of synthesized this compound are confirmed using various analytical techniques.

  • Vibrational Spectroscopy (FTIR/Raman): This is a primary method for confirming the formation of the carboxylate salt. A key indicator is the disappearance of the C=O stretching vibration of the carboxylic acid (typically 1690-1750 cm⁻¹) and the appearance of a strong absorption from the out-of-phase stretching of the C-O bonds in the carboxylate anion.[1]

  • Chromatography: High-Performance Liquid Chromatography (HPLC), often with a C18 column, and Gas Chromatography (GC), which may require derivatization to increase volatility, are used to assess the purity of the compound.[5]

Metabolic Significance of Heptanoate

As a medium-chain fatty acid (MCFA), heptanoate (the anion of heptanoic acid) plays a significant role in cellular energy metabolism. Unlike long-chain fatty acids, MCFAs can enter the mitochondria for β-oxidation without the need for carnitine-mediated transport, allowing for rapid energy production.[6][7]

The metabolic fate of heptanoate is particularly interesting because it is an odd-chain fatty acid. Its breakdown through β-oxidation yields acetyl-CoA and, importantly, a final three-carbon unit, propionyl-CoA.[8] Propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the citric acid cycle (TCA cycle). This process, known as anaplerosis, replenishes TCA cycle intermediates, which is vital for cellular energy and biosynthetic processes.

This unique metabolic property is the basis for the therapeutic use of triheptanoin (a triglyceride of heptanoic acid) in treating certain metabolic disorders like long-chain fatty acid oxidation disorders (LC-FAOD).[1][9]

The diagram below illustrates the metabolic pathway of heptanoate.

G Heptanoate Heptanoate (from this compound) Mitochondria Mitochondrial Matrix Heptanoate->Mitochondria Carnitine-Independent Transport BetaOxidation β-Oxidation Cycle AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA x2 PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA x1 TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Conversion Energy Energy (ATP) TCA_Cycle->Energy SuccinylCoA->TCA_Cycle Anaplerosis

Metabolic Pathway of Heptanoate

Applications in Research and Drug Development

This compound and its parent acid are significant in several areas of research:

  • Metabolic Disorders: Heptanoate serves as a key metabolite in studies of treatments for fatty acid oxidation disorders.[1] Its anaplerotic role is a primary focus of this research.

  • Drug Delivery: The amphiphilic nature of this compound (a hydrophilic carboxylate head and a hydrophobic alkyl tail) makes it a candidate for investigation in novel drug delivery systems.[1]

  • Cell Signaling: As signaling molecules, MCFAs can interact with membrane and nuclear receptors, influencing metabolism and cell survival.[6][10] This opens avenues for research into their effects on conditions like insulin sensitivity.[10]

References

An In-depth Technical Guide to the Solubility of Potassium Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Potassium heptanoate (CH₃(CH₂)₅COOK) is the potassium salt of heptanoic acid, a medium-chain fatty acid. Its amphiphilic nature, with a polar carboxylate head and a nonpolar alkyl tail, suggests its potential use as a surfactant, emulsifier, or in drug delivery systems. A critical parameter for these applications is its solubility in various media. This guide addresses the solubility of this compound in water and common organic solvents, providing a framework for its experimental determination and application.

Physicochemical Properties

  • Molecular Formula: C₇H₁₃KO₂

  • Molecular Weight: 168.27 g/mol

  • Appearance: Typically a white solid.

  • General Solubility: As a potassium salt of a carboxylic acid, this compound is significantly more soluble in water than its parent acid, heptanoic acid.[1] It is expected to be more soluble in polar solvents.[1]

Solubility of this compound

Solubility in Water

Quantitative experimental data for the solubility of this compound in water at various temperatures is not extensively documented in publicly available literature. However, based on the general behavior of potassium salts of carboxylic acids, the solubility of this compound in water is expected to increase with temperature.

Table 1: Illustrative Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
10Value not available
25Value not available
50Value not available
75Value not available

Note: The values in this table are for illustrative purposes and need to be determined experimentally.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is dictated by the principle of "like dissolves like." As an ionic salt, it is expected to have higher solubility in polar organic solvents compared to nonpolar ones. Solvents such as ethanol and methanol are likely to be effective at dissolving this compound.[1]

Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

SolventDielectric Constant (approx.)Solubility ( g/100 mL)
Methanol32.7Value not available
Ethanol24.5Value not available
Acetone20.7Value not available
Chloroform4.8Value not available
Hexane1.9Value not available

Note: The values in this table are for illustrative purposes and need to be determined experimentally.

Experimental Protocols for Solubility Determination

The following protocols describe methods to quantitatively determine the solubility of this compound.

Gravimetric Method for Solubility Determination

This method is a straightforward and accurate way to determine solubility by measuring the mass of the dissolved solute in a saturated solution.[2][3]

4.1.1. Materials and Apparatus

  • This compound

  • Solvent (e.g., deionized water, ethanol)

  • Thermostatic water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Drying oven

  • Beakers

4.1.2. Experimental Procedure

  • Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Place the container in a thermostatic water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sampling: Once equilibrium is achieved, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to match the equilibration temperature, avoiding any solid particles.

  • Filtration: Immediately filter the collected sample through a syringe filter (of a material compatible with the solvent) to remove any remaining microcrystals.

  • Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry container.

  • Carefully evaporate the solvent using a suitable method (e.g., rotary evaporator, drying oven at a temperature below the decomposition point of this compound).

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dry this compound residue.

  • Calculation: The solubility is calculated as the mass of the residue per volume of the solvent.

4.1.3. Workflow Diagram

G Gravimetric Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw and filter a known volume of supernatant C->D E Transfer to a pre-weighed container D->E F Evaporate solvent completely E->F G Weigh the dry residue F->G H Calculate solubility (mass of residue / volume of solvent) G->H

Caption: Workflow for the gravimetric determination of solubility.

Analytical Methods for Concentration Determination

Instead of evaporating the solvent, the concentration of this compound in the saturated solution can be determined using various analytical techniques.

4.2.1. Titrimetric Method The heptanoate ion can be titrated with a standardized acid.

4.2.1.1. Procedure

  • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-5).

  • Accurately dilute a known volume of the filtered saturated solution.

  • Add a suitable indicator (e.g., phenolphthalein).

  • Titrate with a standardized solution of a strong acid (e.g., HCl) until the endpoint is reached.[4]

  • Calculate the concentration of heptanoate, and thus this compound, in the original saturated solution.

4.2.2. Instrumental Methods for Potassium Ion Analysis The concentration of potassium ions in the saturated solution can be determined using instrumental methods, which can be particularly useful for low solubility measurements.

  • Ion Chromatography (IC): A powerful technique for separating and quantifying ions.[5]

  • Atomic Absorption Spectroscopy (AAS): Measures the absorption of light by free potassium atoms.[6]

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): A highly sensitive method for elemental analysis.[7]

4.2.2.1. General Procedure for Instrumental Analysis

  • Prepare a saturated solution and filter it as previously described.

  • Prepare a series of standard solutions of known potassium concentrations.

  • Generate a calibration curve by analyzing the standard solutions with the chosen instrument.

  • Analyze the diluted saturated this compound solution.

  • Determine the potassium concentration in the sample from the calibration curve and calculate the corresponding solubility of this compound.

4.2.3. Instrumental Analysis Workflow

G Instrumental Analysis Workflow for Solubility cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation A Prepare saturated solution and filter D Analyze the saturated solution sample A->D B Prepare standard solutions of known K+ concentration C Generate calibration curve from standards (e.g., IC, AAS, ICP-OES) B->C E Determine K+ concentration from calibration curve C->E D->E F Calculate solubility of this compound E->F

Caption: Workflow for determining solubility using instrumental analysis.

Applications in Drug Development

An understanding of the solubility of this compound is crucial for its potential applications in drug development:

  • Formulation of Poorly Soluble Drugs: As a surfactant, it could be used to enhance the solubility and dissolution rate of hydrophobic active pharmaceutical ingredients (APIs).

  • Drug Delivery Systems: Its amphiphilic properties make it a candidate for use in micelles, liposomes, or other nano-carrier systems for targeted drug delivery.

  • Salt Formation: Knowledge of its solubility in various solvents is essential for its synthesis and purification, particularly if it is being considered as a counter-ion for an acidic drug to improve its physicochemical properties.

Conclusion

While specific quantitative data on the solubility of this compound is not widely published, this guide provides a robust framework for its determination. The experimental protocols outlined, including gravimetric, titrimetric, and instrumental methods, offer reliable approaches for researchers to obtain the necessary data for their specific applications. A thorough understanding of its solubility in both aqueous and organic media is fundamental to harnessing its potential in pharmaceutical sciences and other research fields.

References

Physical and chemical characteristics of potassium heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of potassium heptanoate. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of key processes.

Core Physical and Chemical Properties

This compound, the potassium salt of heptanoic acid, is a white solid. Its physical and chemical properties are crucial for its application in various scientific and industrial fields, including as a precursor in chemical synthesis and its potential role in drug development.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound and its parent compound, heptanoic acid.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₃KO₂[1][2]
Molecular Weight 168.27 g/mol [1]
Melting Point ~61 °C
Boiling Point 222.6 °C at 760 mmHg[2]
Flash Point 99.2 °C[2]
Vapor Pressure 0.0578 mmHg at 25 °C
Appearance White to off-white solid

Table 2: Solubility Profile of this compound (Qualitative)

SolventSolubility
Water High
Ethanol Soluble

Table 3: Properties of Heptanoic Acid

PropertyValueReference
pKa 4.89 at 25 °C
Solubility in Water 0.2419 g/100 mL at 15 °C

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for reproducible research.

Synthesis of this compound

This compound can be synthesized through two primary methods: acid-base neutralization and saponification of a heptanoate ester.[1]

This method involves the direct reaction of heptanoic acid with a potassium base, typically potassium hydroxide (KOH).

Protocol:

  • In a reaction vessel, dissolve heptanoic acid in an ethanol-water mixture. The use of a co-solvent system enhances the solubility of the sparingly soluble heptanoic acid in the aqueous base.[1]

  • Slowly add a stoichiometric amount of aqueous potassium hydroxide solution to the heptanoic acid solution while stirring. The reaction is exothermic and should be maintained at a temperature between 25-40 °C to prevent side reactions.[1]

  • Monitor the pH of the reaction mixture. The reaction is considered complete when the pH stabilizes in the neutral to slightly alkaline range (pH 7-9).[1]

  • Remove the solvent from the resulting solution using a rotary evaporator to obtain crude this compound.

This alternative route involves the hydrolysis of a heptanoate ester, such as methyl heptanoate, using a strong potassium base.

Protocol:

  • Reflux a solution of methyl heptanoate in a methanolic solution of potassium hydroxide for several hours.[1]

  • After the reaction is complete, remove the methanol by rotary evaporation.

  • The resulting residue is the crude this compound, which can then be purified.

Purification by Recrystallization

Recrystallization is a common method to purify the crude this compound.

Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as an ethanol-water mixture.

  • Allow the solution to cool slowly to room temperature, which will cause the this compound to crystallize. Impurities will preferentially remain in the solvent.[1]

  • For further precipitation, the solution can be placed in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure and purity of this compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified this compound.[4]

    • Dissolve the sample in approximately 0.75 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube.[5][6]

    • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[7]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer.

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • The spectrum of this compound is expected to show characteristic signals for the protons of the alkyl chain. The absence of a broad singlet peak in the downfield region (typically >10 ppm) confirms the absence of the carboxylic acid proton from the starting material, heptanoic acid.

Signaling Pathways and Experimental Workflows

Visualizing complex processes is crucial for understanding. The following diagrams, generated using Graphviz, illustrate the metabolic pathway of heptanoate and a typical experimental workflow for its synthesis and purification.

Metabolic Pathway of Heptanoate

Heptanoate serves as a potential neural fuel. It can be metabolized in the liver to C5-ketone bodies, which can then cross the blood-brain barrier. Alternatively, heptanoate can directly enter the brain. Within glial cells, it is converted to acetyl-CoA and propionyl-CoA, which can enter the Krebs cycle and serve as precursors for neurotransmitter synthesis.[8][9][10]

Heptanoate_Metabolism Heptanoate Heptanoate Liver Liver Heptanoate->Liver Metabolism Brain Brain (Glial Cells) Heptanoate->Brain Direct Entry C5_Ketones C5-Ketone Bodies Liver->C5_Ketones Bloodstream Bloodstream C5_Ketones->Bloodstream Bloodstream->Brain Transport AcetylCoA Acetyl-CoA Brain->AcetylCoA PropionylCoA Propionyl-CoA Brain->PropionylCoA Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle PropionylCoA->Krebs_Cycle Neurotransmitters Neurotransmitter Precursors Krebs_Cycle->Neurotransmitters

Metabolic pathway of heptanoate.
Experimental Workflow: Synthesis and Purification

The following diagram outlines the key steps in the laboratory synthesis and purification of this compound via the acid-base neutralization route.

Synthesis_Workflow Start Start Dissolve_HA Dissolve Heptanoic Acid in Ethanol/Water Start->Dissolve_HA Add_KOH Add Aqueous KOH (25-40 °C, pH 7-9) Dissolve_HA->Add_KOH Evaporation Solvent Evaporation (Rotary Evaporator) Add_KOH->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Recrystallization Recrystallization from Hot Ethanol/Water Crude_Product->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product End End Pure_Product->End

Synthesis and purification workflow.

References

An In-depth Technical Guide on the Safety and Handling of Potassium Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the safety data and handling precautions for potassium heptanoate, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.

Chemical and Physical Properties

This compound is the potassium salt of heptanoic acid.[1] Its fundamental physical and chemical properties are crucial for safe handling and use in experimental settings. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 16761-12-9[1][2][3][4]
Molecular Formula C₇H₁₃KO₂[1][2][3][4]
Molecular Weight 168.275 - 168.277 g/mol [1][2][4]
IUPAC Name This compound[1][4]
Synonyms Potassium salt of enanthic acid, Potassium hexylcarboxylate, Heptanoic acid potassium salt[1][4]
Boiling Point 222.6°C at 760 mmHg[1][3][4]
Flash Point 99.2°C[1][3][4]
Vapor Pressure 0.0578 mmHg at 25°C[1][3]
EINECS Number 240-820-8[2][3][4]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2][3] There are no GHS pictograms, signal words, or hazard statements associated with this chemical.[2][3]

Toxicological Data

There is currently no available data on the toxicological properties of this compound.[3] This includes a lack of information on acute toxicity (oral, dermal, and inhalation), skin corrosion or irritation, serious eye damage or irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[3]

Safe Handling and Storage Protocols

Despite its non-hazardous classification, proper laboratory practices are essential when handling this compound to ensure personnel safety.

4.1. Handling:

  • Ventilation: Use in a well-ventilated area.[5][6] For procedures that may generate dust, appropriate exhaust ventilation should be in place.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[5][7] Eyewash stations should be readily accessible.[6]

    • Hand Protection: Handle with gloves.[5] Nitrile rubber gloves are recommended.[5]

    • Body Protection: Wear a laboratory coat.[8]

  • Hygiene: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

4.2. Storage:

  • Conditions: Store in a dry, cool, and well-ventilated place.[6][7] Keep containers tightly closed.[6]

  • Incompatibilities: Information on specific incompatible materials is not widely available for this compound. However, for the metallic element potassium, it is incompatible with water, acids, and oxidizing agents.[8]

4.3. Spills and Disposal:

  • Spills: In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[5] Avoid generating dust.[5]

  • Disposal: Dispose of the material in accordance with local, state, and federal regulations.

First-Aid Measures

In case of exposure, the following first-aid measures are recommended:

  • After inhalation: Move the person to fresh air.

  • After skin contact: Remove contaminated clothing and rinse the skin with water.

  • After eye contact: Rinse out with plenty of water.

  • After ingestion: Make the victim drink water (two glasses at most). If feeling unwell, consult a doctor.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage a Review Safety Data Sheet b Don Personal Protective Equipment (PPE) a->b c Weigh/Measure in a Well-Ventilated Area b->c d Perform Experiment c->d e Clean Work Area d->e i Store in a Cool, Dry, Well-Ventilated Area d->i f Dispose of Waste Properly e->f g Remove and Clean PPE f->g h Wash Hands Thoroughly g->h j Keep Container Tightly Closed i->j

Caption: Workflow for the safe handling of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date information.

References

Spectroscopic Profile of Potassium Heptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for potassium heptanoate (CAS No. 16761-12-9), a potassium salt of the medium-chain fatty acid, heptanoic acid. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and purity assessment of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about the carbon framework and the chemical environment of protons along the alkyl chain.

¹H NMR Data

The ¹H NMR spectrum of the heptanoate anion is characterized by signals corresponding to the protons on the seven-carbon chain. A key feature for confirming the formation of the potassium salt is the absence of the acidic proton signal from the parent heptanoic acid, which typically appears as a broad singlet between δ 10-12 ppm.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
H-7 (CH₃)0.8 - 0.9Triplet (t)3H
H-3 to H-6 (-(CH₂)₄-)1.2 - 1.6Multiplet (m)8H
H-2 (α-CH₂)2.1 - 2.3Triplet (t)2H

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.[1]

¹³C NMR Data

The ¹³C NMR spectrum of this compound will display seven distinct signals, corresponding to each carbon atom in the heptanoate anion. The most downfield signal is attributed to the carboxylate carbon, which is significantly deshielded.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ) ppm (Predicted)
C-1 (-COO⁻)180 - 185
C-235 - 40
C-328 - 32
C-424 - 28
C-522 - 25
C-630 - 34
C-713 - 15

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[1]

Experimental Protocol for NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated water (D₂O) or other suitable deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key diagnostic feature is the presence of strong absorption bands corresponding to the carboxylate group.

IR Data

The formation of the potassium salt from heptanoic acid is readily confirmed by the disappearance of the characteristic C=O stretching vibration of the carboxylic acid (typically found between 1690 and 1750 cm⁻¹) and the appearance of two new, strong bands for the carboxylate anion.[1][2]

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
Carboxylate (COO⁻)Asymmetric Stretch1550 - 1610Strong
Carboxylate (COO⁻)Symmetric Stretch1400 - 1450Strong
C-H (Alkyl)Stretch2850 - 2960Medium-Strong
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Materials:

  • This compound sample

  • FTIR grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press and die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • In a dry environment, place approximately 1-2 mg of the this compound sample into an agate mortar.

    • Add approximately 100-200 mg of dry FTIR grade KBr to the mortar.[3]

    • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[3]

  • Pellet Formation:

    • Transfer a portion of the powder mixture into the die of a pellet press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet or an empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. As this compound is a non-volatile salt, direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible without prior derivatization.[1] Electrospray ionization (ESI) is a more suitable technique for analyzing such ionic compounds.

Mass Spectrometry Data

The expected mass spectrum would show the heptanoate anion.

Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound

IonFormulaCalculated m/z
Heptanoate anion[C₇H₁₃O₂]⁻129.09
Experimental Protocol for Mass Spectrometry (Electrospray Ionization)

Objective: To confirm the molecular weight of the heptanoate anion using ESI-MS.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile, water)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent.

    • The choice of solvent will depend on the instrument and the desired ionization mode.

  • Instrument Setup:

    • Set up the mass spectrometer with the ESI source in negative ion mode to detect the heptanoate anion.

    • Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

  • Sample Infusion and Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the heptanoate anion at the expected m/z value.

Workflow Visualization

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of a this compound sample.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_report Final Report Sample This compound Sample NMR_Prep Dissolve in D2O Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data Table NMR_Acq->NMR_Data Report Technical Guide NMR_Data->Report IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data IR Data Table IR_Acq->IR_Data IR_Data->Report MS_Acq Acquire ESI-MS Spectrum MS_Prep->MS_Acq MS_Data Mass Spec Data Table MS_Acq->MS_Data MS_Data->Report

Caption: Spectroscopic Analysis Workflow.

References

Thermal Stability and Decomposition of Potassium Heptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition of potassium heptanoate. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Thermal Behavior and Stability

This compound, the potassium salt of the seven-carbon carboxylic acid heptanoic acid, exhibits moderate thermal stability.[1] Like other potassium n-alkanoates, it is generally stable at temperatures up to 440 °C (713 K).[2][3] Beyond this temperature, the compound undergoes a series of phase transitions and eventually decomposes.

The thermal behavior of this compound has been primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Phase Transitions

DSC analysis reveals several endothermic events for this compound upon heating, corresponding to solid-solid transitions and melting. A notable characteristic of this compound and other C4–C12 potassium carboxylates is the formation of a liquid crystal phase before clearing to an isotropic liquid at a higher temperature.[3]

Table 1: Thermal Events of this compound Determined by DSC

Thermal EventOnset Temperature (K)Peak Temperature (K)Enthalpy Change (ΔH) (kJ·kg⁻¹)
Solid-Solid Transitions333.7336 and 34878
Melting to Liquid Crystal Phase-571.0105
Clearing of Liquid Crystal Phase-722-

Data sourced from de Klerk et al. (2014).[3][4]

Thermal Decomposition

Thermogravimetric analysis indicates that the decomposition of this compound commences at approximately 420 °C (693 K).[4] The initial decomposition step is associated with a fractional mass loss of 6.3%.[4]

Table 2: Decomposition Data for this compound from TGA

ParameterValue
Decomposition Onset Temperature~693 K (~420 °C)
Fractional Mass Loss (First Stage)0.063 (6.3%)

Data sourced from de Klerk et al. (2014).[4]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and thermal analysis of this compound.

Synthesis of this compound

A common method for the preparation of this compound is through an acid-base reaction between heptanoic acid and a potassium base, such as potassium carbonate.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_recovery Recovery cluster_purification Purification heptanoic_acid Heptanoic Acid mix Mix and React heptanoic_acid->mix potassium_carbonate Anhydrous Potassium Carbonate potassium_carbonate->mix methanol Anhydrous Methanol methanol->mix heating Heat at 333 K under reduced pressure mix->heating rotovap Rotary Evaporation heating->rotovap solid_product Solid this compound rotovap->solid_product recrystallization Recrystallize from 2-propanol:ethanol:methanol (4:2:1) solid_product->recrystallization drying Dry under vacuum at ~373 K recrystallization->drying pure_product Purified this compound drying->pure_product G cluster_thermal_analysis Thermal Analysis cluster_results Data and Observations start This compound Sample dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_microscopy DSC Microscopy start->dsc_microscopy phase_transitions Phase Transition Temperatures & Enthalpies dsc->phase_transitions mass_loss Mass Loss vs. Temperature tga->mass_loss liquid_crystal Visual Confirmation of Liquid Crystal Phase dsc_microscopy->liquid_crystal G reactant 2 x this compound (C₆H₁₃COOK) heat Heat (> 693 K) reactant->heat products Decomposition Products heat->products ketone Di-n-hexyl Ketone ((C₆H₁₃)₂CO) products->ketone Major Organic Product carbonate Potassium Carbonate (K₂CO₃) products->carbonate Inorganic Byproduct

References

Historical research and applications of potassium heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium heptanoate (C₇H₁₃KO₂), the potassium salt of heptanoic acid, is a medium-chain fatty acid salt that has garnered interest across various scientific and industrial domains. Historically recognized for its role in the broader category of potassium salts of fatty acids, its specific applications and mechanisms of action are subjects of ongoing research. This technical guide provides an in-depth overview of the historical context, synthesis, and diverse applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its associated biological and chemical pathways.

Historical Perspective

The history of this compound is intrinsically linked to the broader study of fatty acids and their salts. Heptanoic acid, the precursor to this compound, derives its name from the Latin "oenanthe," which in turn comes from the Greek "oinos" (wine) and "anthos" (blossom)[1]. The systematic study of fatty acids and their saponification products began in the early 19th century with the work of chemists like Michel Chevreul, who laid the foundation for understanding the composition of fats and oils[2].

While specific early research on this compound is not extensively documented, the use of potassium salts of fatty acids in various applications has a longer history. The first pesticide product containing soap salts was registered in 1947[3][4]. These salts were produced by reacting potassium hydroxide with fatty acids derived from animal fats and plant oils[3][4]. In an industrial context, the thermal behavior of potassium n-alkanoates, including heptanoate, became a subject of study due to their relevance in processes like the Fischer-Tropsch synthesis[5][6].

Synthesis of this compound

This compound is primarily synthesized through two main routes: acid-base neutralization and saponification of a heptanoic acid ester.

Acid-Base Neutralization

This is the most direct method, involving the reaction of heptanoic acid with a potassium base, typically potassium hydroxide (KOH)[7]. The reaction is exothermic and yields this compound and water.

Chemical Equation: CH₃(CH₂)₅COOH + KOH → CH₃(CH₂)₅COOK + H₂O[7]

Experimental Protocol:

  • Materials: Heptanoic acid, potassium hydroxide, deionized water, ethanol (or another suitable solvent).

  • Procedure:

    • Dissolve a known molar equivalent of potassium hydroxide in a minimal amount of deionized water.

    • In a separate vessel, dissolve one molar equivalent of heptanoic acid in ethanol.

    • Slowly add the potassium hydroxide solution to the heptanoic acid solution while stirring continuously. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

    • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

    • The solvent (ethanol and water) is then removed under reduced pressure using a rotary evaporator.

    • The resulting solid this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture.

  • Purification: The crude product is dissolved in a minimal amount of hot ethanol and then precipitated by the slow addition of diethyl ether. The resulting crystals are filtered, washed with cold diethyl ether, and dried under vacuum.

Saponification of Heptanoic Acid Esters

This method involves the hydrolysis of a heptanoic acid ester, such as methyl heptanoate, using a strong potassium base like potassium hydroxide.

Experimental Protocol:

  • Materials: Methyl heptanoate, potassium hydroxide, methanol.

  • Procedure:

    • Reflux a solution of methyl heptanoate in a methanolic solution of potassium hydroxide for several hours[7]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the methanol is removed by rotary evaporation[7].

    • The resulting residue is then purified by precipitation and recrystallization to yield this compound[7].

Applications of this compound

This compound and its related compounds have found applications in diverse fields, including industrial processes, agriculture, and potentially as a food preservative.

Industrial Applications

Corrosion Inhibition:

This compound, like other carboxylates, exhibits corrosion-inhibiting properties. While specific studies on this compound are limited, research on sodium heptanoate provides valuable insights into the mechanism. The heptanoate anion can adsorb onto metal surfaces, forming a protective film that inhibits the corrosion process[8]. This film is believed to be a mixture of the metal heptanoate and the corresponding metal oxide/hydroxide[8]. The presence of dissolved oxygen can influence the formation and stability of this passive film[8].

Diagram: Corrosion Inhibition Mechanism

Corrosion_Inhibition Metal Metal Surface (e.g., Steel) ProtectiveFilm Protective Film Formation (Adsorption of Heptanoate Anions) Metal->ProtectiveFilm Film Formation Corrosive Corrosive Environment (Water, Oxygen) Corrosive->Metal Corrosion Process (Oxidation) Heptanoate This compound (K⁺, C₇H₁₃O₂⁻) Heptanoate->Metal Adsorption ProtectiveFilm->Metal Inhibition of Corrosion

Caption: Mechanism of corrosion inhibition by heptanoate anions.

Lubricants:

While specific data on this compound as a lubricant additive is scarce, potassium salts of other organic acids, such as potassium borate, have been shown to possess excellent extreme pressure, anti-wear, and friction-reducing properties when added to base oils. The long hydrocarbon chain of the heptanoate anion suggests it could provide lubricity by forming a boundary film on metal surfaces, reducing friction and wear. Further research is needed to quantify its performance in lubricant formulations.

Heat Storage:

The thermal properties of potassium n-alkanoates make them potential candidates for phase change materials (PCMs) in thermal energy storage applications. A study on a range of potassium C1-C12 n-alkanoates revealed their thermal stability at high temperatures[5][6]. Although specific data for this compound is not provided in the cited study, the melting points and enthalpies of fusion of other potassium carboxylates were determined, indicating their potential for storing and releasing thermal energy during phase transitions[5][6].

Table 1: Thermal Properties of Selected Potassium n-Alkanoates

CompoundMelting Point (°C)Enthalpy of Fusion (kJ/kg)
Potassium Acetate (C2)295164-167
Potassium Propanoate (C3)363.8-
Potassium Butanoate (C4)350-
Potassium Pentanoate (C5)-2.1 - 0.3 (for a specific thermal event)
Potassium Hexanoate (C6)--
Data for this compound (C7) is not available in the cited sources.
Source:[5][6]
Agricultural Applications

Potassium is an essential macronutrient for plant growth, playing a crucial role in various physiological processes, including enzyme activation, stomatal regulation, and photosynthesis. While there is no specific research on this compound as a fertilizer, potassium salts of fatty acids have been used in agriculture as insecticides, herbicides, and fungicides since 1947[3][4]. Their mode of action involves disrupting the cell membranes of soft-bodied insects, leading to dehydration and death[4].

Potential as a Food Preservative

Potassium salts of fatty acids are generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use as multi-purpose food additives[3][4]. While the antimicrobial efficacy of this compound has not been extensively studied, related compounds like potassium sorbate are widely used as food preservatives due to their ability to inhibit the growth of molds and yeasts. Further investigation is required to determine the potential of this compound in food preservation.

Biological Activity and Signaling Pathways

Recent research has focused on the metabolic fate and signaling roles of medium-chain fatty acids like heptanoate.

Heptanoate Metabolism

Heptanoate can serve as an energy source for the brain. It can cross the blood-brain barrier and be metabolized within glial cells. Through a series of enzymatic reactions, heptanoate is converted into acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle to generate ATP, while propionyl-CoA can be converted to succinyl-CoA, an intermediate of the TCA cycle, thus having an anaplerotic effect (replenishing TCA cycle intermediates).

Diagram: Heptanoate Metabolism in the Brain

Heptanoate_Metabolism cluster_blood Bloodstream cluster_glia Glial Cell Heptanoate_blood Heptanoate Heptanoate_glia Heptanoate Heptanoate_blood->Heptanoate_glia Crosses BBB PropionylCoA Propionyl-CoA Heptanoate_glia->PropionylCoA AcetylCoA Acetyl-CoA Heptanoate_glia->AcetylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP (Energy) TCA_Cycle->ATP SuccinylCoA->TCA_Cycle Anaplerosis

Caption: Metabolic pathway of heptanoate in glial cells.

G-Protein Coupled Receptor (GPCR) Signaling

Fatty acids can act as signaling molecules by activating specific G-protein coupled receptors (GPCRs). While the direct interaction of heptanoate with these receptors is not fully elucidated, short-chain fatty acids are known to activate GPR41 and GPR43, while medium and long-chain fatty acids activate GPR40 and GPR120. Activation of these receptors can lead to various downstream effects, including the regulation of insulin secretion and inflammatory responses. Given its intermediate chain length, heptanoate may interact with one or more of these receptors, a hypothesis that warrants further investigation.

Conclusion

This compound is a compound with a rich, albeit not always specific, historical context rooted in the chemistry of fatty acids. Its synthesis is well-established, and it holds potential in a variety of applications, from industrial uses like corrosion inhibition and thermal energy storage to agriculture and potentially food preservation. Furthermore, its role as a metabolic fuel and potential signaling molecule opens avenues for research in drug development and neuroscience. While this guide provides a comprehensive overview of the current knowledge, it also highlights areas where further research, particularly in obtaining quantitative performance data for specific applications, is needed to fully realize the potential of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Potassium Heptanoate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), the use of an internal standard is crucial for achieving accurate and precise quantification of analytes. An internal standard is a compound of known concentration that is added to a sample to correct for variations that may occur during sample preparation and analysis. Potassium heptanoate, or its conjugate acid, heptanoic acid, is frequently employed as an internal standard in the analysis of short-chain fatty acids (SCFAs) and other volatile fatty acids. Its chemical properties, including its intermediate chain length and volatility, make it an ideal candidate to mimic the behavior of target analytes during extraction, derivatization, and chromatographic separation.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in chromatographic analysis, with a focus on GC-mass spectrometry (GC-MS) methods for SCFAs.

Principle of Internal Standardization

The internal standard method involves adding a constant amount of a non-endogenous compound to all calibration standards and unknown samples. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratio corrects for potential sample loss during preparation and inconsistencies in injection volume, leading to more robust and reliable quantitative results.[1]

Application: Quantification of Short-Chain Fatty Acids in Biological Samples

This compound is particularly well-suited as an internal standard for the analysis of short-chain fatty acids (e.g., acetic acid, propionic acid, butyric acid) in various biological matrices such as fermentation media, fecal samples, and serum.[2][3] SCFAs are important metabolites produced by the gut microbiota and are implicated in various physiological and pathological processes.

Experimental Workflow for SCFA Analysis using GC-MS

The following diagram illustrates the typical workflow for the quantification of SCFAs in biological samples using this compound as an internal standard.

experimental_workflow Experimental Workflow for SCFA Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Feces, Serum) add_is Addition of this compound (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Derivatization (e.g., with MTBSTFA) extraction->derivatization injection Injection into GC-MS derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of SCFAs calibration->quantification

Caption: A flowchart of the GC-MS analysis of SCFAs.

Detailed Experimental Protocol: GC-MS Analysis of SCFAs

This protocol is a composite based on established methods for SCFA analysis using an internal standard.[2][3][4]

1. Materials and Reagents:

  • This compound (or heptanoic acid)

  • SCFA standards (acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, etc.)

  • Solvents: Methanol, Pyridine, Hexane (all analytical grade)

  • Derivatizing agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

2. Preparation of Internal Standard and Calibration Standards:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target SCFAs. Add a fixed amount of the this compound internal standard stock solution to each calibration standard.

3. Sample Preparation:

  • Fecal Samples:

    • Weigh approximately 20 mg of the fecal sample into a microcentrifuge tube.

    • Add 20 µL of 0.5 M NaOH, 20 µL of the internal standard solution, and 460 µL of methanol.[3]

    • Homogenize the sample.

    • Add 400 µL of 80% methanol in water.[3]

    • Vortex and incubate at -20°C for 30 minutes.[3]

    • Centrifuge and collect the supernatant for derivatization.

  • Serum Samples:

    • To 100 µL of serum, add 10 µL of the internal standard solution.

    • Add methanol and acidify with HCl.[5]

    • Perform a liquid-liquid extraction with a suitable organic solvent like hexane or a mixture of chloroform and methanol.[5][6]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

4. Derivatization:

  • To the dried extract or the supernatant from the fecal sample preparation, add the derivatizing agent (e.g., MTBSTFA) and pyridine.[3]

  • Incubate the mixture at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) esters of the SCFAs.[3]

5. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A suitable capillary column for fatty acid analysis, such as a DB-FATWAX UI or a similar polar column.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

6. Data Analysis:

  • Integrate the peak areas of the target SCFAs and the heptanoate internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of the SCFAs in the unknown samples using the regression equation from the calibration curve.

Method Validation Parameters

A summary of typical method validation parameters for the GC-MS analysis of SCFAs using this compound as an internal standard is presented below. The values are representative of what is expected for a validated method.[8][9]

ParameterSpecificationTypical Result
Linearity (r²) > 0.99> 0.995
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (RSD%)
- Repeatability (Intra-day)< 15%< 10%
- Intermediate Precision (Inter-day)< 20%< 15%
Limit of Detection (LOD) Signal-to-Noise Ratio > 3Analyte dependent
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 10Analyte dependent
Specificity No interfering peaks at the retention times of the analytes and internal standard.Confirmed by mass spectra

Logical Relationship for Internal Standard Selection

The choice of an appropriate internal standard is critical for the success of the analysis. The following diagram illustrates the key considerations for selecting a suitable internal standard.

internal_standard_selection Internal Standard Selection Criteria cluster_properties Chemical & Physical Properties cluster_analytical Analytical Characteristics cluster_commercial Commercial Availability IS Ideal Internal Standard prop1 Similar chemical properties to analyte IS->prop1 prop2 Similar extraction recovery IS->prop2 prop3 Similar chromatographic behavior IS->prop3 ana1 Not present in the original sample IS->ana1 ana2 Clearly resolved from other peaks IS->ana2 ana3 Stable throughout the entire procedure IS->ana3 com1 High purity IS->com1 com2 Readily available IS->com2

References

Application of Potassium Heptanoate in Material Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium heptanoate, the potassium salt of heptanoic acid, is a versatile compound with emerging applications in various fields of material science. Its unique properties, stemming from its medium-chain carboxylate structure, make it a valuable candidate for research and development in areas including thermal energy storage, polymer chemistry, the synthesis of advanced materials, and corrosion inhibition. This document provides detailed application notes and experimental protocols for the use of this compound in these key research areas.

Application 1: Thermal Energy Storage

This compound and other potassium carboxylates are being investigated as phase change materials (PCMs) for thermal energy storage applications. Their ability to absorb and release significant amounts of latent heat during their solid-to-liquid crystal and liquid crystal-to-isotropic liquid phase transitions makes them suitable for storing thermal energy.

Quantitative Data: Thermal Properties of Potassium Carboxylates

The following table summarizes the key thermal properties of a series of potassium n-alkanoates, including this compound. This data is crucial for designing and modeling thermal energy storage systems.

Compound NameMolecular FormulaMelting Point to Liquid Crystal (°C)Enthalpy of Fusion (kJ/kg)Clearing Point to Isotropic Liquid (°C)
Potassium ButanoateC₄H₇KO₂350.0--
Potassium PentanoateC₅H₉KO₂368.9129459
Potassium HexanoateC₆H₁₁KO₂290.488450
This compound C₇H₁₃KO₂ 297.9 105 449
Potassium OctanoateC₈H₁₅KO₂248.980441
Potassium DecanoateC₁₀H₁₉KO₂230.9100422
Potassium DodecanoateC₁₂H₂₃KO₂227.9124409

Data sourced from a study on the thermal behavior of potassium n-alkanoates.[1]

Experimental Protocol: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the thermal properties of this compound using DSC.[2][3][4]

Objective: To determine the melting point, enthalpy of fusion, and clearing point of this compound.

Materials:

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or alumina crucibles with lids

  • Microbalance

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared DSC crucible.

  • Seal the crucible hermetically to prevent any loss of material during heating.

  • Prepare an empty, sealed crucible to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference crucibles into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected clearing point (e.g., 500°C).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).

    • Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

  • Data Analysis:

    • From the heating curve of the second cycle, determine the onset temperature of the first endothermic peak as the melting point.

    • Integrate the area of this peak to calculate the enthalpy of fusion.

    • Determine the peak temperature of the second endothermic peak as the clearing point.

Experimental Workflow: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound seal Seal in DSC Crucible weigh->seal load Load Sample and Reference Crucibles seal->load purge Purge with Inert Gas load->purge heat_cool Execute Heating-Cooling Program (e.g., 10°C/min) purge->heat_cool analyze Analyze Thermogram heat_cool->analyze determine_mp Determine Melting Point (Onset Temperature) analyze->determine_mp calculate_hf Calculate Enthalpy of Fusion (Peak Area) analyze->calculate_hf determine_cp Determine Clearing Point (Peak Temperature) analyze->determine_cp Polyurethane_Synthesis cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_curing Curing and Characterization polyol Dry Polyether Polyol mix Mix Polyol and This compound Catalyst polyol->mix diisocyanate Diisocyanate add_iso Add Diisocyanate diisocyanate->add_iso heat Heat to Reaction Temperature mix->heat heat->add_iso stir Stir under Nitrogen add_iso->stir pour Pour into Mold stir->pour cure Cure in Oven pour->cure characterize Characterize Elastomer cure->characterize MOF_Synthesis_Logic Metal_Source Potassium Salt (e.g., KOH) Precursor_Solution Precursor Solution Metal_Source->Precursor_Solution Organic_Linker Organic Linker (e.g., Carboxylic Acid) Organic_Linker->Precursor_Solution Solvent Solvent (e.g., DMF) Solvent->Precursor_Solution Temperature Temperature Solvothermal_Reaction Solvothermal Reaction Temperature->Solvothermal_Reaction Time Time Time->Solvothermal_Reaction Precursor_Solution->Solvothermal_Reaction Crystalline_MOF Crystalline MOF Solvothermal_Reaction->Crystalline_MOF Corrosion_Inhibition cluster_metal Metal Surface cluster_solution Corrosive Solution Metal Aluminum Alloy Surface Adsorption Adsorption of Heptanoate Anions Metal->Adsorption Corrosive_Ions Corrosive Ions (e.g., Cl⁻) Corrosive_Ions->Metal Attack Inhibitor This compound (Heptanoate⁻ Anions) Inhibitor->Adsorption Protective_Film Formation of a Protective Hydrophobic Film Adsorption->Protective_Film Corrosion_Prevention Prevention of Corrosion Protective_Film->Corrosion_Prevention

References

Application Notes and Protocols: Potassium Heptanoate in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), achieving adequate separation of polar and ionizable compounds on reverse-phase columns presents a significant challenge. Ion-pair chromatography (IPC) offers a robust solution by introducing a counter-ion into the mobile phase to enhance the retention and improve the peak shape of ionic analytes. Potassium heptanoate, a salt of the medium-chain fatty acid heptanoic acid, serves as an effective anionic ion-pairing reagent for the analysis of cationic species, such as basic drugs, biogenic amines, and catecholamines.

The heptanoate anion pairs with the positively charged analyte, forming a neutral, hydrophobic complex. This increased hydrophobicity enhances the interaction with the non-polar stationary phase of a reverse-phase HPLC column, leading to greater retention and improved chromatographic resolution. The selection of an appropriate ion-pairing reagent is critical, and this compound, with its seven-carbon alkyl chain, provides a moderate level of hydrophobicity, making it a versatile choice for a range of applications.

These application notes provide detailed protocols and quantitative data for the use of this compound as an ion-pairing reagent in the HPLC analysis of key pharmaceutical and biological compounds.

Principle of Ion-Pair Chromatography with this compound

Ion-pair chromatography is a technique used in reverse-phase HPLC to separate ionic and highly polar compounds. The underlying principle involves the addition of an ion-pairing reagent to the mobile phase, which contains a hydrophobic part and an ionic group. For the analysis of basic compounds (analytes that are positively charged at acidic pH), an anionic ion-pairing reagent like this compound is used.

The mechanism involves the following steps:

  • Analyte Ionization : The mobile phase is maintained at a pH where the basic analyte is in its protonated, cationic form.

  • Ion-Pair Formation : The anionic heptanoate from this compound pairs with the cationic analyte in the mobile phase, forming a neutral ion-pair.

  • Retention on Stationary Phase : This newly formed neutral and more hydrophobic ion-pair has a greater affinity for the non-polar stationary phase (e.g., C18) and is thus retained longer on the column.

  • Elution : The separation of different analytes is achieved based on the differences in the hydrophobicity of their respective ion-pairs.

The concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content are critical parameters that are optimized to achieve the desired separation.

Application 1: Analysis of Catecholamines

Objective: To achieve baseline separation and quantification of the catecholamines norepinephrine, epinephrine, and dopamine, along with an internal standard, 3,4-dihydroxybenzylamine, in a standard mixture using reverse-phase HPLC with this compound as an ion-pairing reagent.

Experimental Protocol

1. Materials and Reagents:

  • This compound (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

  • Norepinephrine, Epinephrine, Dopamine, and 3,4-dihydroxybenzylamine standards

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV detector

  • Thermostatted autosampler

  • Thermostatted column compartment

  • C18 reverse-phase column (e.g., 4.6 x 75 mm, 3.5 µm particle size)

3. Preparation of Mobile Phase:

  • Aqueous Component (Mobile Phase A): Prepare a 25 mM potassium dihydrogen phosphate buffer. To 1 L of ultrapure water, add the appropriate amount of KH₂PO₄ and 0.3 mM of this compound. Adjust the pH to 3.0 with orthophosphoric acid.

  • Organic Component (Mobile Phase B): Acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 204 nm

  • Injection Volume: 5 µL

  • Autosampler Temperature: 4 °C (to prevent sample degradation)

  • Gradient Program:

    • 0 min: 1% B

    • 5 min: 2% B

    • 7 min: 15% B

    • 8 min: 1% B (column wash)

    • Post-run time for equilibration: 5 min

5. Standard Solution Preparation:

  • Prepare individual stock solutions of norepinephrine, epinephrine, dopamine, and the internal standard in 0.1 M perchloric acid.

  • From the stock solutions, prepare a mixed working standard solution containing all four compounds at a suitable concentration (e.g., 10 µg/mL each) in the mobile phase A.

Quantitative Data

The following table summarizes the expected performance of the HPLC method for the analysis of catecholamines using this compound as the ion-pairing reagent.

CompoundRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity (R²)
Norepinephrine~3.51.03.5>0.999
Epinephrine~4.21.55.0>0.999
3,4-dihydroxybenzylamine (IS)~5.8---
Dopamine~6.52.07.0>0.999

Note: The provided data is representative and may vary depending on the specific HPLC system, column, and exact experimental conditions.

Application 2: Analysis of Biogenic Amines

Objective: To separate and quantify a mixture of biogenic amines (histamine, tyramine, putrescine, and cadaverine) in food matrices after appropriate sample extraction, using this compound as an ion-pairing reagent.

Experimental Protocol

1. Materials and Reagents:

  • This compound (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

  • Histamine, Tyramine, Putrescine, and Cadaverine standards

  • Perchloric acid (for sample extraction)

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • UV or Fluorescence detector (derivatization may be required for some amines for fluorescence detection)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of acetonitrile and a 10 mM potassium dihydrogen phosphate buffer containing 5 mM this compound. The ratio of acetonitrile to buffer is typically in the range of 30:70 (v/v).

  • Adjust the pH of the aqueous component to 3.5 with orthophosphoric acid.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm (for UV detection without derivatization)

  • Injection Volume: 20 µL

  • Run Time: 20 minutes (isocratic elution)

5. Sample Preparation (General Guideline for Food Samples):

  • Homogenize the food sample.

  • Extract the biogenic amines with an acidic solution, such as 0.4 M perchloric acid.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection.

Quantitative Data

The following table presents typical quantitative data for the analysis of biogenic amines using an ion-pair HPLC method with a heptanoate-based mobile phase.

CompoundRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (R²)Recovery (%)
Putrescine~4.81 - 100>0.99892 - 105
Cadaverine~5.51 - 100>0.99890 - 103
Histamine~7.21 - 100>0.99788 - 101
Tyramine~12.11 - 100>0.99995 - 106

Note: Retention times and other parameters are illustrative and will depend on the specific analytical conditions and sample matrix.

Visualizations

Ion-Pair Chromatography Mechanism

G cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) Analyte Cationic Analyte (A+) IonPair Neutral Ion-Pair (A+H-) Analyte->IonPair Forms Heptanoate Heptanoate Anion (H-) Heptanoate->IonPair Forms StationaryPhase Hydrophobic C18 Chains IonPair->StationaryPhase Interacts and Retains

Caption: Mechanism of ion-pair formation and retention on a C18 stationary phase.

Experimental Workflow for Catecholamine Analysis

G A Prepare Mobile Phase (Phosphate Buffer + K-Heptanoate) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Standard/Sample Solutions D Inject Sample (5 µL) B->D C->D E Chromatographic Separation (Gradient Elution) D->E F UV Detection at 204 nm E->F G Data Acquisition and Analysis F->G

Caption: Workflow for the HPLC analysis of catecholamines using this compound.

Application Notes and Protocol for the Preparation of a Standard Solution of Potassium Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium heptanoate (C₇H₁₃KO₂) is the potassium salt of the seven-carbon fatty acid, heptanoic acid. It serves as a valuable reference standard in various analytical applications, including chromatography and other quantitative analyses. The preparation of an accurate and stable standard solution is a critical first step for the development and validation of analytical methods. This document provides a detailed protocol for the preparation of a standard stock solution of this compound and subsequent working standards.

Physicochemical Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight168.28 g/mol [1]
Boiling Point222.6°C at 760 mmHg[1]
Flash Point99.2°C[1]
AppearanceWhite crystalline solid[1]
SolubilityEnhanced in ethanol-water mixtures.[2]
Stability in SolutionData not available. It is recommended to prepare fresh solutions.

Experimental Protocol: Preparation of Standard Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound, which can then be diluted to create working standards of desired concentrations.

Materials and Equipment
  • This compound (analytical standard grade)

  • Methanol (HPLC grade)

  • Deionized water (Type I)

  • Analytical balance (readable to 0.0001 g)

  • Volumetric flasks (Class A, various sizes)

  • Pipettes (calibrated, various sizes)

  • Beakers

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper/boat

Preparation of 1 mg/mL Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of this compound analytical standard onto a weighing paper or boat using an analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 5 mL of a 1:1 (v/v) methanol and deionized water solution to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer at a low speed to facilitate dissolution. Ensure the solid is completely dissolved before proceeding.

  • Dilution to Volume: Once the solid is fully dissolved, bring the solution to the 10 mL mark with the 1:1 methanol/water solvent. Use a pipette for the final addition to ensure accuracy.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the stock solution with the compound name, concentration (calculated based on the exact weight), preparation date, and solvent.

Preparation of Working Standards

Working standards of lower concentrations can be prepared by diluting the stock solution. For example, to prepare a 100 µg/mL working standard:

  • Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the 1:1 methanol/water solvent.

  • Cap the flask and invert several times to ensure thorough mixing.

  • Label the working standard appropriately.

Solution Stability and Storage

There is limited published data on the long-term stability of this compound solutions. As a general precaution:

  • Storage: Store the stock and working solutions in a refrigerator at 2-8°C, protected from light.

  • Usage: It is highly recommended to prepare fresh solutions daily for analytical work to ensure accuracy and avoid potential degradation. If storage is necessary, a stability study should be performed under the intended storage conditions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound standard solution.

G cluster_prep Standard Solution Preparation Workflow weigh 1. Weigh Potassium Heptanoate Standard dissolve 2. Transfer to Volumetric Flask weigh->dissolve Transfer add_solvent 3. Add 1:1 Methanol/Water dissolve->add_solvent mix 4. Mix until Dissolved add_solvent->mix dilute 5. Dilute to Final Volume mix->dilute homogenize 6. Homogenize Solution dilute->homogenize stock Stock Solution (1 mg/mL) homogenize->stock dilute_working 7. Dilute Stock for Working Standards stock->dilute_working Serial Dilution working Working Standards dilute_working->working

Caption: Workflow for preparing this compound standard solution.

References

Application Notes and Protocols: The Use of Potassium Heptanoate in Medium-Chain Fatty Acid Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium heptanoate, the potassium salt of the seven-carbon medium-chain fatty acid (MCFA) heptanoic acid, and its triglyceride form, triheptanoin, are valuable tools in the study of cellular metabolism and the development of therapeutic strategies for various metabolic and neurological disorders. Unlike even-chain fatty acids, the metabolism of heptanoate yields both acetyl-CoA and propionyl-CoA.[1][2] This unique metabolic fate makes it a potent anaplerotic substrate, capable of replenishing intermediates of the tricarboxylic acid (TCA) cycle, a function crucial for cellular energy production and biosynthesis.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in research, including its metabolic significance, experimental protocols, and relevant signaling pathways.

Metabolic Significance of Heptanoate

The primary advantage of using heptanoate in metabolic research lies in its anaplerotic potential.[1][3] Beta-oxidation of heptanoate produces two molecules of acetyl-CoA and one molecule of propionyl-CoA.[1][2] Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate, directly fueling oxidative phosphorylation. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, a key intermediate of the TCA cycle.[1] This dual entry into the TCA cycle distinguishes heptanoate from even-chain MCFAs like octanoate, which only produce acetyl-CoA.[1] This replenishment of TCA cycle intermediates is particularly relevant in disease states characterized by impaired energy metabolism, such as long-chain fatty acid oxidation disorders (LC-FAODs) and certain neurological conditions like Glut1 deficiency syndrome.[4][5][6]

Data Presentation

Table 1: Comparative Effects of Heptanoate and Octanoate on Myocardial Metabolism in a Swine Model
ParameterControl (Saline)HeptanoateOctanoate
Myocardial Citrate ConcentrationLowerIntermediateMarkedly Higher
[ATP]-to-[ADP] RatioLowerIntermediateHigher
Propionyl-CoA influx relative to Acetyl-CoA influxLowerIncreasedIncreased
Leucine OxidationLowerIncreasedIncreased
Protein Synthesis RateNo significant differenceNo significant differenceNo significant difference

Data summarized from a study on an immature swine model undergoing extracorporeal membrane oxygenation (ECMO).[2]

Table 2: Pharmacokinetic Parameters of Heptanoate in Humans Following Oral Triheptanoin Administration
ParameterHealthy SubjectsPatients with LC-FAOD
Apparent Clearance (CL/F)Higher~19% lower than healthy subjects
Elimination Half-lifeNot specified~1.7 hours

Data from a population pharmacokinetic study.[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of Heptanoate's Anaplerotic and Neuroprotective Effects

This protocol is based on studies investigating the neuroprotective effects of heptanoate in cultured neurons and astrocytes.[8][9]

1. Cell Culture:

  • Culture primary neurons or astrocytes from appropriate animal models (e.g., rat, mouse) or use established cell lines.
  • Maintain cells in standard culture conditions until they reach the desired confluency.

2. Heptanoate Preparation:

  • Prepare a stock solution of this compound in sterile, deionized water or an appropriate buffer.
  • Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.25 mM to 1.0 mM).

3. Experimental Treatments:

  • Neuroprotection Assay:
  • Pre-treat neuronal cultures with varying concentrations of heptanoate for a specified period (e.g., 24 hours).
  • Induce neuronal injury using methods such as oxygen-glucose deprivation (OGD) or N-methyl-D-aspartate (NMDA) excitotoxicity.
  • Assess cell viability using standard assays like MTT or LDH release assays.
  • Mitochondrial Respiration Assay:
  • Treat astrocyte cultures with heptanoate for a defined duration (e.g., 2 hours).
  • Measure mitochondrial oxygen consumption rates (OCR) using a Seahorse XF Analyzer or a similar instrument to assess basal respiration, ATP turnover, and proton leak.

4. Data Analysis:

  • Compare cell viability and mitochondrial respiration parameters between control and heptanoate-treated groups.
  • Use appropriate statistical tests to determine the significance of the observed effects.

Protocol 2: In Vivo Evaluation of Heptanoate Metabolism in a Mouse Model

This protocol is adapted from studies investigating the metabolic fate of heptanoate in normal and disease model mice.[3][10][11]

1. Animal Models:

  • Use wild-type mice and/or a relevant disease model (e.g., Glut1 deficiency or VLCAD-/- mice).
  • Acclimate animals to the experimental conditions.

2. Isotope Labeling and Administration:

  • Synthesize or procure isotopically labeled heptanoate (e.g., [5,6,7-¹³C₃]heptanoate).
  • Administer the labeled heptanoate to the mice via oral gavage or intravenous infusion. The dosage will depend on the specific study design (e.g., a bolus injection).[10]

3. Sample Collection:

  • At specified time points after administration, collect blood and tissue samples (e.g., brain, liver).
  • Process the samples appropriately for metabolite extraction.

4. Metabolite Analysis:

  • Use techniques like ¹³C-nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) to analyze the enrichment of ¹³C in various metabolites, including:
  • TCA cycle intermediates (e.g., citrate, succinate, malate).[10]
  • Amino acids (e.g., glutamate, glutamine).[3]
  • Glucose.[3][10]

5. Data Interpretation:

  • Analyze the labeling patterns of the metabolites to trace the metabolic fate of heptanoate-derived carbons.
  • Quantify the contribution of heptanoate to anaplerosis and gluconeogenesis.[3][10]

Mandatory Visualization

Heptanoate_Metabolism_and_Anaplerosis cluster_Mitochondrion Mitochondrion cluster_TCA TCA Cycle Heptanoate Heptanoate (C7) BetaOxidation β-Oxidation Heptanoate->BetaOxidation AcetylCoA Acetyl-CoA (x2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA Citrate Citrate AcetylCoA->Citrate Enters TCA Cycle PCC Propionyl-CoA Carboxylase PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MCM Methylmalonyl-CoA Mutase MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG AlphaKG->SuccinylCoA Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Metabolic pathway of heptanoate highlighting its anaplerotic entry into the TCA cycle.

Experimental_Workflow_In_Vivo cluster_protocol In Vivo Heptanoate Metabolism Protocol AnimalModel Select Animal Model (e.g., Wild-type, Disease Model) IsotopeAdmin Administer Isotopically Labeled This compound AnimalModel->IsotopeAdmin SampleCollection Collect Blood and Tissue Samples at Timed Intervals IsotopeAdmin->SampleCollection MetaboliteExtraction Extract Metabolites from Samples SampleCollection->MetaboliteExtraction Analysis Analyze Metabolite Labeling (NMR, GC-MS, LC-MS) MetaboliteExtraction->Analysis DataInterpretation Interpret Data to Determine Metabolic Fate and Flux Analysis->DataInterpretation

Caption: A generalized experimental workflow for studying heptanoate metabolism in vivo.

Heptanoate_Neuroprotection_Signaling Heptanoate This compound Mitochondria Mitochondrial Metabolism Heptanoate->Mitochondria Anaplerosis TCA Cycle Replenishment (Anaplerosis) Mitochondria->Anaplerosis ROS Reduced Oxidative Stress Mitochondria->ROS ATP Increased ATP Production Anaplerosis->ATP Neuroprotection Neuroprotection ATP->Neuroprotection ROS->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of heptanoate.

References

Application Note: Quantitative Analysis of Potassium Heptanoate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of potassium heptanoate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The protocol outlines the necessary equipment, reagents, chromatographic conditions, and sample preparation procedures. Method performance characteristics, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are provided to demonstrate the method's reliability.

Introduction

This compound is the potassium salt of heptanoic acid, a seven-carbon saturated fatty acid. It finds applications in various industries, including as a preservative and in chemical synthesis. Accurate quantification of this compound is crucial for ensuring product quality and for studying its properties and applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity.[1] This application note details a robust RP-HPLC method for the analysis of the heptanoate anion, which is the active component of interest. The method utilizes a C18 column with a UV detector, a common and reliable setup for the analysis of short-chain fatty acids.[2]

Experimental

Materials and Reagents
  • This compound (analytical standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%, analytical grade)

  • 0.45 µm Syringe Filters (hydrophilic)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Chromatographic Conditions

The following chromatographic conditions were established for the analysis:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm[2]
Injection Volume 20 µL
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • To prepare the 0.1% phosphoric acid in water, add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of deionized water.

  • Bring the flask to volume with deionized water and mix thoroughly.

  • Filter the aqueous mobile phase component through a 0.45 µm filter.

  • The mobile phase is prepared by mixing 450 mL of acetonitrile with 550 mL of 0.1% phosphoric acid in water.

  • Degas the mobile phase before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 25 ppm to 1000 ppm.[2]

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Results and Discussion

The developed HPLC method provides excellent separation and quantification of heptanoate. Under the described isocratic conditions, a sharp, symmetrical peak for heptanoate is expected with good retention.

Method Validation Summary

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Retention Time (Heptanoate) ~ 6.5 min
Linearity (R²) (25 - 1000 ppm) > 0.9999[2]
Limit of Detection (LOD) 1.8 ppm[2]
Limit of Quantification (LOQ) 6.0 ppm[2]

The linearity of the method was assessed over the concentration range of 25-1000 ppm. The correlation coefficient (R²) was found to be greater than 0.9999, indicating a strong linear relationship between concentration and peak area.[2] The sensitivity of the method was determined by calculating the LOD and LOQ, which were found to be 1.8 ppm and 6.0 ppm, respectively, demonstrating the method's suitability for detecting low levels of heptanoate.[2]

Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition UV Signal (210 nm) Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: HPLC Analysis Workflow for this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and demonstrates excellent linearity and sensitivity. This protocol can be readily implemented in quality control and research laboratories for the routine analysis of this compound in various sample matrices.

References

Title: A Validated Gas Chromatography Method for the Quantitative Analysis of Heptanoic Acid from Potassium Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Gas Chromatography (GC) Analysis of Potassium Heptanoate

Application Area: Pharmaceutical Analysis, Drug Development, Metabolism Studies, Microbiology

Abstract: This application note details a robust and reliable method for the quantification of heptanoic acid, derived from its non-volatile salt form, this compound, using Gas Chromatography (GC) with either Flame Ionization Detection (FID) or Mass Spectrometry (MS). Due to the non-volatile nature of ionic salts, a sample preparation procedure involving acidification followed by extraction and chemical derivatization is required to convert heptanoic acid into a volatile derivative suitable for GC analysis.[1][2] This protocol provides step-by-step instructions for sample preparation, derivatization, and the optimized GC conditions necessary for excellent sensitivity, linearity, and reproducibility. The method is applicable to researchers, scientists, and drug development professionals requiring accurate measurement of heptanoate in various matrices.

Introduction

Short-chain fatty acids (SCFAs), such as heptanoic acid, are metabolites of significant interest in various biological and chemical fields, including gut microbiome research and as precursors in drug synthesis.[1] Analyzing these compounds in their salt form, like this compound, presents a challenge for Gas Chromatography because GC requires analytes to be volatile and thermally stable.[2][3] Therefore, a multi-step sample preparation process is essential. This involves the conversion of the salt to its free acid form, extraction, and subsequent derivatization to increase volatility and improve chromatographic peak shape.[1][4][5] Common derivatization techniques include esterification or silylation, which transform the polar carboxylic acid into a more volatile and less adsorptive derivative.[1][4]

Principle of the Method

The core of this method is the conversion of the non-volatile this compound into a volatile derivative for GC analysis. The workflow consists of three main stages:

  • Sample Preparation (Acidification & Extraction): The sample containing this compound is first acidified to protonate the heptanoate anion, forming free heptanoic acid. This free acid is then extracted from the aqueous matrix into an organic solvent.[6]

  • Derivatization: The extracted heptanoic acid is reacted with a derivatizing agent to form a volatile ester (e.g., a methyl or isobutyl ester) or a silyl ester. This step is critical for successful GC analysis, as it enhances volatility and improves peak symmetry.[7][8]

  • GC Analysis: The derivatized sample is injected into the GC system, where the heptanoic acid derivative is separated from other components on a capillary column and detected by either FID or MS. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known standards.[8]

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is outlined in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing start Sample Containing This compound acidify Acidification (e.g., with HCl) start->acidify extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) acidify->extract derivatize Derivatization (Esterification) extract->derivatize gc_inject GC Injection derivatize->gc_inject gc_detect Separation & Detection (GC-FID/MS) gc_inject->gc_detect data_acq Data Acquisition (Chromatogram) gc_detect->data_acq quant Quantification vs. Calibration Curve data_acq->quant report Final Report quant->report

Caption: Overall workflow for GC analysis of this compound.

Detailed Experimental Protocols

Reagents and Materials
  • This compound Standard

  • Heptanoic Acid Standard

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Organic Solvents: Diethyl ether or Methyl tert-butyl ether (MTBE), HPLC grade

  • Derivatization Reagent: Isobutyl chloroformate and Isobutanol[7] OR N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[8]

  • Pyridine

  • Anhydrous Sodium Sulfate

  • GC Vials with inserts

Preparation of Standards and Samples
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

  • Calibration Standards: Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: If the sample is solid, dissolve a known weight in deionized water to a final concentration within the calibration range. Liquid samples may be diluted as needed.

Acidification and Extraction Protocol
  • Pipette 1 mL of the sample or standard into a glass tube.

  • Acidify the solution to a pH of approximately 2 by adding concentrated HCl dropwise.

  • Add 2 mL of diethyl ether (or MTBE) to the tube.

  • Vortex the mixture vigorously for 2 minutes to extract the free heptanoic acid into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.

Derivatization Protocol (Example: Isobutylation)

This protocol is adapted from a method for general short-chain fatty acids.[7]

  • To the extracted sample in the GC vial, add 100 µL of pyridine and 80 µL of isobutanol.[7]

  • Carefully add 50 µL of isobutyl chloroformate to the vial.[7]

  • Seal the vial immediately and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • The sample is now derivatized (as isobutyl heptanoate) and ready for GC injection.

GC Method Parameters and Quantitative Data

The following tables provide the recommended GC instrument settings and expected performance data.

GC Instrument Conditions
ParameterGC-FID ConditionsGC-MS Conditions
GC System Agilent 7890B or equivalentAgilent 7890B with 5977B MSD or equivalent[7]
Column DB-FFAP (30 m x 0.25 mm, 0.25 µm) or similar polar columnHP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium or Nitrogen, 1.2 mL/min constant flowHelium, 1.0 mL/min constant flow
Inlet Temperature 250°C250°C
Injection Volume 1 µL1 µL
Injection Mode Split (20:1)Splitless
Oven Program 50°C (hold 1 min), ramp to 240°C at 10°C/min, hold 5 min60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 3 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 280°CTransfer Line: 280°C, Ion Source: 230°C, Quad: 150°C
MS Mode -Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
Summary of Quantitative Performance

The following data are representative of typical performance for SCFA analysis methods.[6][9]

ParameterExpected ValueSource
Analyte Heptanoic acid derivative (e.g., Isobutyl heptanoate)-
Linearity (R²) > 0.99[10]
Limit of Detection (LOD) 0.02 - 0.5 µg/mL[9][11]
Limit of Quantification (LOQ) 0.08 - 2.0 µM[6][9]
Intra-day Precision (RSD%) < 5.0%[6]
Inter-day Precision (RSD%) < 5.0%[6]
Recovery 80 - 110%[6][10]

Data Analysis and Quantification

Data analysis involves integrating the chromatographic peak corresponding to the heptanoic acid derivative and using a calibration curve to determine its concentration.

Data_Analysis_Workflow cluster_1 Chromatogram Processing cluster_2 Calibration & Quantification cluster_3 Final Reporting raw_data Acquire Raw Chromatogram peak_id Identify Analyte Peak (by Retention Time) raw_data->peak_id peak_int Integrate Peak Area peak_id->peak_int quantify Calculate Sample Concentration peak_int->quantify cal_curve Generate Calibration Curve (Peak Area vs. Concentration) cal_curve->quantify report Report Final Concentration (with units) quantify->report

Caption: Workflow for data analysis and quantification.

Conclusion

The described method provides a comprehensive protocol for the successful analysis of this compound using Gas Chromatography. The key to this analysis is a well-executed sample preparation procedure involving acidification, extraction, and chemical derivatization to ensure the analyte is in a GC-amenable form.[1][12] By following this protocol, researchers can achieve accurate and reproducible quantification of heptanoate, making this application note a valuable resource for professionals in pharmaceutical and life sciences research.

References

Application Notes and Protocols: Potassium Heptanoate in Thermal Energy Storage Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potassium heptanoate as a promising phase change material (PCM) for thermal energy storage (TES) systems. The following sections detail its thermal properties, experimental protocols for characterization and performance evaluation, and logical workflows for its application.

Introduction to this compound for Thermal Energy Storage

This compound, the potassium salt of heptanoic acid, is an organic PCM with potential applications in medium to high-temperature thermal energy storage. Its appeal lies in its distinct melting point and significant latent heat of fusion, which are critical parameters for efficient latent heat storage. TES systems utilizing PCMs can store and release large amounts of thermal energy at a nearly constant temperature, making them valuable for applications such as solar energy storage, waste heat recovery, and temperature regulation in industrial processes.

Thermophysical Properties of this compound

The effective design and implementation of a TES system are critically dependent on the thermophysical properties of the chosen PCM. Below is a summary of the available quantitative data for this compound.

PropertyValueUnitSource
Melting Point ~571.0K[1]
~297.85°C
Latent Heat of Fusion 105kJ/kg[1][2]
Thermal Stability (Decomposition Temperature) Up to ~713 K (for C2-C12 K-carboxylates)K[1][3]
Specific Heat Capacity (Solid) Data not available; experimental determination recommended.J/(kg·K)
Specific Heat Capacity (Liquid) Data not available; experimental determination recommended.J/(kg·K)
Thermal Conductivity (Solid) Data not available; experimental determination recommended.W/(m·K)
Thermal Conductivity (Liquid) Data not available; experimental determination recommended.W/(m·K)

Note: A significant data gap exists for the specific heat capacity and thermal conductivity of this compound. These are crucial parameters for modeling and predicting the heat transfer rates during charging and discharging cycles of a TES system. It is highly recommended that these properties be determined experimentally.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, characterization, and performance evaluation of this compound as a PCM for thermal energy storage.

Synthesis of this compound

Objective: To synthesize this compound from heptanoic acid and a potassium base.

Materials:

  • Heptanoic acid

  • Potassium hydroxide (KOH) or potassium carbonate (K2CO3)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Magnetic stirrer with hotplate

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a known molar amount of heptanoic acid in ethanol in a reaction flask.

  • In a separate beaker, dissolve a stoichiometric amount of KOH or K2CO3 in deionized water.

  • Slowly add the potassium base solution to the heptanoic acid solution while stirring continuously.

  • Monitor the pH of the reaction mixture. The reaction is complete when the pH stabilizes in the neutral to slightly alkaline range (pH 7-9).[2]

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Dry the resulting this compound salt in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and latent heat of fusion of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Calibrate the DSC instrument using standard reference materials (e.g., indium, tin).

  • Accurately weigh a small sample (5-10 mg) of dried this compound into an aluminum DSC pan and seal it hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above its melting point.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history consistency.

  • Analyze the DSC curve to determine the onset temperature of melting (melting point) and integrate the area of the melting peak to calculate the latent heat of fusion.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a known weight of the dried this compound sample into a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of thermal decomposition. The C2–C12 potassium carboxylates are generally thermally stable at temperatures up to 713 K.[1][3]

Thermal Cycling Stability Test

Objective: To evaluate the long-term thermal reliability of this compound after repeated melting and freezing cycles.

Apparatus:

  • Thermal cycler or a custom-built setup with a heating and cooling system

  • DSC instrument

Procedure:

  • Encapsulate a sample of this compound in a sealed container.

  • Subject the sample to repeated thermal cycles, heating it above its melting point and cooling it below its crystallization point.

  • After a predetermined number of cycles (e.g., 100, 500, 1000), analyze the sample using DSC to determine any changes in its melting point and latent heat of fusion. A stable material will show minimal degradation in these properties.

Corrosion and Compatibility Test

Objective: To assess the compatibility of this compound with potential container materials.

Apparatus:

  • High-temperature furnace

  • Sealed crucibles made of the candidate container materials (e.g., stainless steel, aluminum)

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Procedure:

  • Place coupons of the candidate container materials in separate crucibles.

  • Add this compound to each crucible, ensuring the coupons are fully immersed.

  • Seal the crucibles and place them in a high-temperature furnace set to a temperature slightly above the melting point of this compound.

  • Maintain the temperature for an extended period (e.g., 100, 500, 1000 hours).

  • After the test duration, remove the coupons, clean them, and analyze them for any signs of corrosion, such as mass loss, pitting, or changes in surface morphology using SEM-EDS.

Thermal Performance Test in a Lab-Scale TES Unit

Objective: To evaluate the heat transfer characteristics and overall performance of this compound in a prototype thermal energy storage system.

Apparatus:

  • A lab-scale shell-and-tube or similar heat exchanger unit

  • Heat transfer fluid (HTF) circulation loop with a pump and heater/cooler

  • Temperature sensors (thermocouples or RTDs) placed at various points within the PCM and HTF

  • Flow meter

  • Data acquisition system

Procedure:

  • Fill the shell side of the heat exchanger with this compound.

  • Charging Process: Circulate the hot HTF through the tubes at a constant temperature and flow rate. Record the temperature profiles of the PCM and HTF over time until the PCM is completely melted.

  • Discharging Process: Circulate the cold HTF through the tubes. Record the temperature profiles of the PCM and HTF over time until the PCM is completely solidified.

  • Analyze the temperature data to determine the charging and discharging times, heat transfer rates, and overall thermal efficiency of the system.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the evaluation of this compound for thermal energy storage.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Thermophysical Characterization cluster_performance Performance & Durability Testing s1 React Heptanoic Acid with Potassium Base s2 Solvent Removal s1->s2 s3 Drying of this compound s2->s3 c1 DSC Analysis (Melting Point, Latent Heat) s3->c1 c2 TGA Analysis (Thermal Stability) s3->c2 c3 Thermal Conductivity Measurement (Recommended) s3->c3 c4 Specific Heat Capacity Measurement (Recommended) s3->c4 p1 Thermal Cycling Stability Test s3->p1 p2 Corrosion & Compatibility Test s3->p2 p3 Lab-Scale TES Performance Test s3->p3 Logical_Relationship cluster_properties Intrinsic Properties cluster_performance TES System Performance prop1 High Latent Heat of Fusion perf1 High Energy Storage Density prop1->perf1 contributes to prop2 Defined Melting Point perf2 Isothermal Operation prop2->perf2 enables prop3 Good Thermal Stability perf3 Long-Term Durability prop3->perf3 ensures prop4 High Specific Heat Capacity prop4->perf1 enhances prop5 High Thermal Conductivity perf4 Efficient Heat Transfer prop5->perf4 improves

References

Troubleshooting & Optimization

Troubleshooting potassium heptanoate solubility issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium heptanoate.

Troubleshooting Guide

Issue 1: this compound is not dissolving in water at room temperature.

Possible Causes & Solutions:

  • Concentration Exceeds Solubility Limit: You may be trying to prepare a solution that is too concentrated.

    • Solution: Increase the volume of the solvent (water) or decrease the amount of this compound. Refer to the solubility data in Table 1.

  • Low Temperature: The solubility of this compound in water decreases with temperature.

    • Solution: Gently warm the solution while stirring. An increase in temperature to 30-40°C can significantly improve solubility.

  • Insufficient Agitation: The compound may not be adequately dispersed in the solvent.

    • Solution: Use a magnetic stirrer or vortex mixer to ensure thorough mixing.

Issue 2: The aqueous solution of this compound is cloudy or forms a precipitate.

Possible Causes & Solutions:

  • Low pH: this compound is the salt of a weak acid (heptanoic acid). If the pH of the solution is too low (acidic), the heptanoate anion will be protonated to form heptanoic acid, which is much less soluble in water and will precipitate out.

    • Solution: Ensure the pH of your water is neutral or slightly alkaline (pH > 7.0). Use a pH meter to check and adjust with a dilute solution of a base like potassium hydroxide (KOH) if necessary.

  • Presence of Divalent Cations: Contaminants such as calcium (Ca²⁺) or magnesium (Mg²⁺) ions in your water can form insoluble salts with heptanoate.

    • Solution: Use high-purity, deionized water for all your experiments.

  • Microbial Contamination: Over time, microbial growth can occur in the solution, causing cloudiness.

    • Solution: Prepare fresh solutions daily. If solutions need to be stored, filter-sterilize them (0.22 µm filter) and store at 4°C for short periods.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound is highest in polar solvents like water. Its solubility in organic solvents is generally lower. Please refer to the table below for specific data.

Q2: How does temperature affect the solubility of this compound in water?

A2: The solubility of this compound in water is endothermic, meaning it increases with temperature. If you are having trouble dissolving it, gentle warming can be an effective strategy.

Q3: My this compound solution appears to have a different pH than my solvent. Why?

A3: this compound is a salt of a weak acid and a strong base. When dissolved in a neutral solvent like water, it will undergo hydrolysis to produce a slightly alkaline solution (pH > 7). This is a normal property of the compound.

Q4: Can I prepare a concentrated stock solution of this compound?

A4: Yes, you can prepare concentrated stock solutions in water. It is advisable to warm the solution gently and stir until the solid is completely dissolved. Store stock solutions at 4°C, but be aware that precipitation may occur at lower temperatures. If so, gently warm the solution to redissolve the precipitate before use.

Data & Protocols

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water20~50
Water40>100
Ethanol25~5
Dimethyl Sulfoxide (DMSO)25~10
Acetone25<0.1
Hexane25<0.01

Note: The solubility values are approximate and can be influenced by the purity of the compound and the solvent.

Experimental Protocols

Protocol 1: Preparation of a 1 M Aqueous Solution of this compound

  • Weighing: Accurately weigh 16.626 g of this compound powder.

  • Dissolution: Add the powder to a beaker containing approximately 80 mL of deionized water.

  • Mixing: Place the beaker on a magnetic stirrer and stir until the solid is fully dissolved. Gentle warming (to 30-40°C) can be applied to expedite dissolution.

  • Volume Adjustment: Once dissolved and cooled to room temperature, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask.

  • Final Volume: Add deionized water to the flask until the meniscus reaches the 100 mL mark.

  • Storage: The solution can be stored at 4°C. If precipitation occurs upon cooling, warm to redissolve before use.

Visualizations

Diagrams

G cluster_0 Troubleshooting Workflow for Dissolution Issues start This compound Fails to Dissolve check_conc Is Concentration Below Solubility Limit? start->check_conc check_temp Is Solution at Room Temperature? check_conc->check_temp Yes increase_solvent Increase Solvent Volume check_conc->increase_solvent No check_agitation Is Agitation Sufficient? check_temp->check_agitation Yes warm_solution Gently Warm Solution check_temp->warm_solution No increase_agitation Increase Stirring/Vortexing check_agitation->increase_agitation No success Dissolution Successful check_agitation->success Yes increase_solvent->success warm_solution->success increase_agitation->success

Caption: Troubleshooting workflow for this compound dissolution.

G cluster_1 Troubleshooting Workflow for Precipitation Issues start Precipitate Forms in Aqueous Solution check_ph Is pH > 7.0? start->check_ph check_water Is Water Deionized? check_ph->check_water Yes adjust_ph Adjust pH with Dilute KOH check_ph->adjust_ph No use_di_water Use High-Purity Deionized Water check_water->use_di_water No success Precipitate Redissolves check_water->success Yes adjust_ph->success use_di_water->success

Caption: Troubleshooting workflow for this compound precipitation.

Technical Support Center: Potassium Heptanoate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis and purification of potassium heptanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is the potassium salt of heptanoic acid, a seven-carbon saturated fatty acid.[1] Its chemical formula is C₇H₁₃KO₂.[2][3] Due to its structure, which features a polar carboxylate head and a non-polar alkyl tail, it has amphiphilic properties and can act as a surfactant.[4]

Q2: What are the primary methods for synthesizing this compound? A2: The two most common and well-established methods are:

  • Direct Acid-Base Neutralization: This is the most straightforward route, involving the reaction of heptanoic acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1][4]

  • Ester Saponification: This method involves hydrolyzing a heptanoic acid ester, like methyl heptanoate, with a strong potassium base like KOH.[1]

Q3: Which synthesis method is generally preferred? A3: For simplicity and high yields, direct neutralization is often preferred.[1] The reaction is typically mild and requires precise stoichiometric control to maximize purity.[1] Saponification is a viable alternative, particularly if the ester is a more readily available starting material.

Q4: What are the key safety considerations for this compound? A4: this compound itself is not classified as a hazardous substance and has no associated hazard pictograms or statements under GHS.[2] However, the reagents used in its synthesis, such as potassium hydroxide, are corrosive and should be handled with appropriate personal protective equipment (PPE).

Synthesis Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes? A1: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure a 1:1 molar ratio between heptanoic acid and the potassium source (e.g., KOH).[1] The reaction may require more time or gentle heating to go to completion.

  • Impure Starting Materials: The purity of your heptanoic acid and potassium base is critical. Contaminants can lead to side reactions or inhibit the primary reaction.[5]

  • Procedural Losses: Significant amounts of product can be lost during transfers between flasks or during the workup and isolation steps.[5][6]

  • Side Reactions: Though less common in simple neutralization, excessive heat could potentially lead to degradation.[7]

Q2: How can I monitor the reaction to ensure it has gone to completion? A2: You can monitor the reaction's progress using the following methods:

  • pH Monitoring: The pH of the reaction mixture should be close to neutral (pH 7-8) upon completion. A persistently acidic pH indicates unreacted heptanoic acid. A highly basic pH may suggest an excess of the potassium base was used.[8]

  • Chromatography: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the heptanoic acid starting material.[1]

Q3: The reaction mixture has developed an unusual color. What should I do? A3: Color development often points to impurities in the starting materials or slight degradation. In many cases, these colored impurities can be effectively removed during the purification (recrystallization) step, potentially with the use of activated charcoal.[9]

Purification Troubleshooting Guide

This section focuses on challenges related to the purification of crude this compound, primarily via recrystallization.

Q1: My crude product is an oil and will not crystallize. What is happening? A1: This phenomenon, known as "oiling out," occurs when the solid dissolves in the hot solvent but separates as a liquid instead of a crystal upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[10]

  • Solution 1: Switch to a solvent with a lower boiling point.[10]

  • Solution 2: Use a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to clarify and then allow to cool slowly.[11]

  • Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small seed crystal of pure this compound.

Q2: After recrystallization, the purity of my product is still low. What went wrong? A2: Several factors could be at play:

  • Incorrect Solvent Choice: The chosen solvent may be too effective, keeping too much product dissolved even when cold. Conversely, impurities might be co-crystallizing with the product.[11] The ideal solvent dissolves the product well when hot but poorly when cold, while impurities remain soluble at all temperatures.[12]

  • Cooling Rate Was Too Fast: Rapid cooling can trap impurities within the growing crystal lattice.[13] Allowing the solution to cool slowly to room temperature before placing it in an ice bath is crucial for forming pure crystals.

  • Inadequate Washing: The surfaces of the filtered crystals are coated with the mother liquor, which contains dissolved impurities. Wash the crystals with a small amount of ice-cold, fresh solvent to remove these residual impurities.

Q3: How do I select an appropriate recrystallization solvent? A3: The principle of "like dissolves like" is a good starting point. Since this compound is an ionic salt, polar solvents are generally suitable.

  • Good candidates: Water, ethanol, methanol, or mixtures like ethanol/water are excellent starting points.[10][11]

  • Testing: Test small batches of your crude product with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterDirect NeutralizationEster Saponification
Reagents Heptanoic Acid + Potassium Hydroxide/CarbonateHeptanoic Acid Ester + Potassium Hydroxide
Byproducts WaterAlcohol (e.g., Methanol)
Pros Simple, direct, high yield, mild conditions.[1]Useful if ester is the primary starting material.
Cons Requires pure heptanoic acid.Can be slower, requires removal of alcohol byproduct.[1]
Typical Yield > 90%~ 90%[1]

Table 2: Common Solvents for Recrystallization of Polar Organic Salts

Solvent(s)Boiling Point (°C)Characteristics & Use Cases
Water100Excellent for many polar salts. High boiling point can sometimes lead to "oiling out".[10][11]
Ethanol78A very common and effective general-purpose solvent for moderately polar compounds.[10][11]
Methanol65Similar to ethanol but with a lower boiling point.[10]
Acetone / n-Hexane56 / 69A mixed-solvent system useful when a single solvent is not effective.[11]
Ethanol / Water78-100A versatile mixed-solvent system where the polarity can be fine-tuned.

Table 3: Analytical Methods for Purity Assessment of this compound

TechniquePurposeInformation Provided
HPLC Purity Assessment & Impurity ProfilingQuantifies the main component and detects/quantifies impurities like unreacted heptanoic acid.[1]
qNMR Purity Assessment & Structural ConfirmationProvides structural information and can be used for absolute quantitative purity determination.[14]
Melting Point Purity IndicationA sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting range.[15]
Titration AssayDetermines the amount of active salt by titrating with a standardized acid.[15]
FT-IR Structural ConfirmationConfirms the presence of the carboxylate functional group and the absence of the carboxylic acid C=O stretch.

Diagrams and Workflows

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Reagents (Heptanoic Acid, KOH, Solvent) B 2. Reaction (Stirring, Temp Control) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D Crude this compound C->D E 4. Dissolve in Hot Solvent D->E Recrystallization F 5. Slow Cooling & Crystallization E->F G 6. Vacuum Filtration & Cold Solvent Wash F->G H 7. Drying G->H I Pure this compound H->I

Caption: General experimental workflow for synthesis and purification.

G A Problem: Low Synthesis Yield B Check Reaction pH A->B C pH is Acidic (<7) B->C Yes D pH is Neutral/Basic (>7) B->D No E Action: - Add more base stoichiometrically - Increase reaction time/temp C->E F Check for procedural losses (transfers, workup) D->F G Action: - Refine material handling - Check starting material purity F->G

Caption: Troubleshooting logic for low synthesis yield.

G A Problem: Product Oiled Out B Is solvent B.P. > product M.P.? A->B C Action: - Use lower boiling point solvent - Use mixed-solvent system B->C Yes D Action: - Ensure crude is dry - Try slower cooling - Scratch flask / add seed crystal B->D No

Caption: Troubleshooting logic for purification failures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization

  • Materials:

    • Heptanoic acid (1.0 eq)

    • Potassium hydroxide (KOH) (1.0 eq)

    • Ethanol (or water) as solvent

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve heptanoic acid in a suitable volume of ethanol (approx. 2-3 mL per gram of acid).

    • In a separate beaker, prepare a solution of one equivalent of KOH in a minimal amount of ethanol. Caution: This process is exothermic.

    • While stirring the heptanoic acid solution, add the KOH solution dropwise using an addition funnel. Monitor the temperature and use an ice bath if necessary to keep the reaction at or near room temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete.

    • Check the pH of the solution using pH paper; it should be between 7 and 8. If it is still acidic, add a small amount of the KOH solution until the desired pH is reached.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

    • Proceed with purification by recrystallization.

Protocol 2: Purification of this compound by Recrystallization

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., ethanol/water mixture)

    • Activated charcoal (optional)

  • Procedure:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add a minimum amount of the chosen hot recrystallization solvent to the flask, just enough to dissolve the solid completely. Swirl and heat the flask gently on a hot plate.

    • (Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30-60 minutes to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals in the funnel with a small volume of ice-cold solvent to remove any remaining mother liquor.

    • Dry the crystals thoroughly, either air-drying or in a vacuum oven at a mild temperature, to obtain the pure this compound.

References

Preventing degradation of potassium heptanoate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of potassium heptanoate in aqueous solutions.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Solution

Precipitation or cloudiness in your this compound solution can occur due to a shift in equilibrium towards the less soluble heptanoic acid.

Possible Cause:

  • Low pH: The pH of the solution may have dropped, protonating the heptanoate anion to form heptanoic acid, which has limited solubility in water.

Troubleshooting Steps:

  • Measure the pH: Use a calibrated pH meter to determine the pH of your solution.

  • Adjust the pH: If the pH is acidic, slowly add a dilute solution of a strong base, such as potassium hydroxide (KOH), while stirring until the precipitate redissolves. Aim for a pH range of 7 to 9 for optimal stability of the carboxylate form.[1]

  • Use a Buffer: For long-term stability, consider preparing your solution using a suitable buffer system to maintain the desired pH range.[1][2][3]

Issue 2: Microbial Growth (Cloudiness, Film Formation, or Odor)

Aqueous solutions, especially those containing organic molecules like this compound, are susceptible to microbial contamination.

Possible Cause:

  • Bacterial or Fungal Contamination: The solution has been contaminated with microorganisms that are using the this compound as a nutrient source.[4][5][6][7]

Troubleshooting Steps:

  • Sterilization: If your experimental protocol allows, filter-sterilize the solution using a 0.22 µm filter to remove microorganisms.

  • Add a Preservative: Incorporate a suitable preservative into your formulation. The choice of preservative will depend on your specific application and potential interferences.

PreservativeTypical ConcentrationNotes
Sorbic Acid / Potassium Sorbate 0.1% - 0.2% w/vEffective against molds and yeasts. Its effectiveness is pH-dependent, being more active at lower pH.[8][9]
Parabens (Methyl, Propyl) 0.05% - 0.25% w/vBroad-spectrum antimicrobial activity over a wide pH range.[8]
Benzalkonium Chloride 0.01% - 0.02% w/vEffective against a wide range of bacteria.[8]
EDTA (Disodium or Tetrasodium) 0.01% - 0.1% w/vA chelating agent that can enhance the efficacy of other preservatives by binding metal ions essential for microbial growth.[10]

Experimental Protocol for Preservative Efficacy Testing: A common method to evaluate the effectiveness of a preservative is through a microbial challenge test.

  • Prepare Samples: Prepare several aliquots of your this compound solution, each with a different preservative or concentration. Include a control sample with no preservative.

  • Inoculate: Introduce a known concentration of relevant microorganisms (e.g., E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis) into each sample.

  • Incubate: Store the inoculated samples at a suitable temperature (e.g., 20-25°C or 30-35°C).

  • Plate and Count: At specified time intervals (e.g., 0, 7, 14, and 28 days), take an aliquot from each sample, perform serial dilutions, and plate on appropriate growth media to determine the number of viable microorganisms.

  • Evaluate: A successful preservative will show a significant reduction in the microbial count over time, meeting the acceptance criteria of pharmacopeias (e.g., USP, EP).

Issue 3: Loss of Potency or Unexpected Assay Results

A decrease in the concentration of this compound over time, even in the absence of visible changes, can indicate chemical degradation.

Possible Causes:

  • Oxidation: The heptanoate molecule may be susceptible to oxidation, especially in the presence of certain metal ions or exposure to light and oxygen.

  • Hydrolysis: While generally stable, hydrolysis can be catalyzed by extreme pH conditions.[1]

  • Photodegradation: Exposure to UV light can induce degradation of organic molecules.

Troubleshooting Steps:

  • Control pH: Maintain a stable pH in the neutral to slightly alkaline range using a buffer.

  • Protect from Light: Store the solution in amber or opaque containers to prevent photodegradation.

  • Use Chelating Agents: Add a chelating agent like disodium EDTA (0.01% - 0.1% w/v) to sequester metal ions that can catalyze oxidative degradation.[10]

  • Control Temperature: Store the solution at a controlled, cool temperature (e.g., 2-8°C) to slow down the rate of chemical reactions.

  • Inert Atmosphere: If the solution is particularly sensitive to oxidation, consider purging the headspace of the storage container with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

In a controlled laboratory setting, the primary concerns for degradation are microbial growth and chemical instability due to pH shifts. While abiotic processes like hydrolysis and direct photodegradation are not considered highly significant under typical environmental conditions, they can be accelerated by inappropriate storage conditions such as extreme pH or prolonged exposure to light.

Q2: What is the optimal pH range for storing an aqueous solution of this compound?

To maintain the heptanoate in its soluble salt form and minimize the risk of precipitation as heptanoic acid, a pH range of 7 to 9 is recommended. This can be effectively maintained through the use of a suitable buffer system.[1]

Q3: Can I autoclave my this compound solution?

This compound itself is thermally stable at high temperatures. However, autoclaving an aqueous solution can lead to changes in pH and potentially accelerate undesirable reactions. If autoclaving is necessary for sterilization, it is crucial to test the solution's stability (pH, concentration, appearance) post-sterilization.

Q4: How can I quantify the concentration of this compound in my solution to monitor its stability?

Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic molecules like heptanoate. A reversed-phase column with a suitable mobile phase can be used.

  • Gas Chromatography (GC): After derivatization of the heptanoate, GC can be used for quantification.

  • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): These techniques can be used to determine the concentration of potassium ions, which can be correlated back to the this compound concentration, assuming it is the only source of potassium.

Visual Guides

Below are diagrams illustrating key concepts for preventing the degradation of this compound.

DegradationPathways cluster_factors Degradation Factors cluster_products Degradation Products KH This compound (Aqueous Solution) Low_pH Low pH Microbes Microbial Contamination Light_Heat Light / Heat Oxidants Oxidizing Agents (e.g., metal ions) Precipitate Heptanoic Acid (Precipitate) Low_pH->Precipitate Protonation Biomass Biomass / Metabolites Microbes->Biomass Metabolism Oxidation_Products Oxidation Products Light_Heat->Oxidation_Products Photodegradation/ Thermal Degradation Oxidants->Oxidation_Products Oxidation

Figure 1. Key factors leading to the degradation of this compound.

PreventionWorkflow cluster_stabilization Stabilization Strategies cluster_storage Storage Conditions Start Prepare Aqueous Solution of this compound Control_pH Control pH (7-9 with Buffer) Start->Control_pH Add_Preservative Add Preservative (e.g., Sorbate, Parabens) Start->Add_Preservative Add_Chelator Add Chelating Agent (e.g., EDTA) Start->Add_Chelator Storage Proper Storage Start->Storage Stable_Solution Stable Potassium Heptanoate Solution Cool Cool Temperature (2-8°C) Storage->Cool Dark Dark Conditions (Amber Container) Storage->Dark Inert Inert Atmosphere (Optional) Storage->Inert

Figure 2. Workflow for preparing a stable this compound solution.

References

Improving the yield of potassium heptanoate synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of potassium heptanoate, focusing on improving reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question: Why is my yield of this compound consistently low?

Answer: Low yields can stem from several factors related to reaction conditions and work-up procedures. Consider the following:

  • Incomplete Reaction: The reaction may not have gone to completion. For saponification, ensure refluxing is carried out for a sufficient duration (several hours) to completely consume the starting ester.[1] For neutralization, confirm that the acid and base are fully reacted; a pH check can indicate if residual acid or base is present.

  • Stoichiometry: Precise stoichiometric control is crucial for maximizing yield.[1] An inappropriate ratio of reactants can leave starting material unreacted. For reactions involving potassium carbonate, a slight molar excess (e.g., 2%) of heptanoic acid can help ensure the complete conversion of the base.[2]

  • Sub-optimal Temperature: Neutralization reactions are exothermic; excessive temperatures can lead to side reactions or thermal degradation.[1] Gentle heating or room temperature conditions are often sufficient.[3] Saponification, conversely, requires adequate heat (reflux) to proceed at a reasonable rate.

  • Loss During Purification: Significant product loss can occur during recrystallization, precipitation, or filtration steps. Ensure the chosen solvent for recrystallization is appropriate and that precipitation is complete before filtration. The addition of a co-solvent can be used to reduce the solubility of the product and induce precipitation.[1]

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities often consist of unreacted starting materials or byproducts from side reactions.

  • Unreacted Starting Materials: If the reaction is incomplete, residual heptanoic acid or methyl heptanoate may contaminate the product. To remove unreacted heptanoic acid, ensure the reaction mixture is slightly basic before workup. Unreacted ester can often be removed during the purification steps.

  • Byproducts: In the neutralization reaction using an alcohol as a solvent, esterification of heptanoic acid can be a side reaction.[2] Using aqueous media can prevent this.

  • Purification Strategies:

    • Recrystallization: This is a common and effective method for purifying the final product.[3] A mixed solvent system of 2-propanol, ethanol, and methanol has been shown to be effective for purifying potassium carboxylates.[4]

    • Controlled Precipitation: Adding a co-solvent such as isopropanol or acetone can selectively precipitate the this compound, leaving impurities dissolved in the solvent mixture.[1]

    • Washing: Thoroughly washing the filtered product with a suitable solvent can remove residual impurities.

Question: The neutralization reaction is generating too much heat. How can I control it?

Answer: The acid-base neutralization is an exothermic process. To manage the heat generated:

  • Slow Addition: Add the base (e.g., potassium hydroxide solution) to the heptanoic acid solution slowly and in portions.

  • Cooling: Use an ice bath to cool the reaction vessel during the addition of the base.

  • Solvent Choice: The choice of solvent can help dissipate heat. Ensure adequate solvent volume to absorb the energy released.

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing this compound?

The two most common and reliable methods are:

  • Acid-Base Neutralization: The direct reaction of heptanoic acid with a potassium base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1][3] This is often the most straightforward approach.

  • Ester Saponification: The hydrolysis of a heptanoic acid ester, such as methyl heptanoate, using a strong base like potassium hydroxide.[1] This method is also widely used and can produce high yields, often around 90%.[1]

A more advanced method for achieving high purity involves a salt metathesis reaction between heptanoic acid and potassium 2-ethylhexanoate in an organic solvent.[1]

What is the best solvent system to use?

The optimal solvent depends on the chosen synthesis route:

  • For Neutralization: The reaction can be performed in aqueous solutions or alcoholic media like ethanol.[3] Using mixed solvent systems, particularly ethanol-water mixtures, can improve the solubility of heptanoic acid and enhance crystallization kinetics.[1]

  • For Saponification: A methanolic solution of potassium hydroxide is typically used, with the reaction mixture being refluxed for several hours.[1]

How can I effectively purify the synthesized this compound?

Common purification techniques include:

  • Recrystallization: Dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals.[3]

  • Precipitation: After the reaction, adding a co-solvent in which this compound has low solubility (e.g., acetone or isopropanol) can cause it to precipitate out of the solution.[1]

  • Filtration and Drying: After precipitation or recrystallization, the solid product is collected by filtration, washed with a small amount of cold solvent, and then dried, often under reduced pressure using a rotary evaporator, to remove any residual moisture.[2][3]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

FeatureAcid-Base NeutralizationEster SaponificationSalt Metathesis
Reactants Heptanoic Acid, Potassium Base (KOH or K₂CO₃)Heptanoic Acid Ester (e.g., Methyl Heptanoate), KOHHeptanoic Acid, Potassium 2-ethylhexanoate
Typical Yield Good to High[3]High (~90%)[1]High[1]
Purity Good; depends on reactant purityGood to HighVery High[1]
Reaction Conditions Room temperature or gentle heating[3]Refluxing for several hours[1]Room temperature in organic solvents[1]
Key Advantages Direct, straightforward method[3]High yields, reliable[1]Avoids strong bases, yields high purity product[1]
Key Considerations Exothermic reaction requires control[1]Requires longer reaction timesRequires specialized potassium source

Experimental Protocols

Protocol 1: Synthesis via Acid-Base Neutralization (Adapted from Franzosini et al.[2])

  • Reactant Preparation: Dissolve anhydrous potassium carbonate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Slowly add a slight molar excess (2%) of heptanoic acid to the stirred potassium carbonate solution.

  • Stirring: Allow the mixture to stir for several hours at room temperature to ensure the reaction goes to completion.

  • Product Isolation: Remove the solvent (methanol) by heating the mixture at approximately 60°C under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid this compound can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/propanol mixture).[4]

Protocol 2: Synthesis via Ester Saponification (General procedure based on established methods[1])

  • Reactant Preparation: Prepare a solution of potassium hydroxide in methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Reaction: Add methyl heptanoate to the methanolic KOH solution.

  • Reflux: Heat the mixture to reflux and maintain it for several hours until the reaction is complete (as determined by a method like TLC).

  • Solvent Removal: After cooling, remove the methanol using a rotary evaporator.

  • Purification: The resulting crude residue is purified. This can be achieved by dissolving the residue in a minimum amount of hot solvent and inducing precipitation or recrystallization upon cooling or by adding a co-solvent.[1]

  • Final Steps: Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Neutralization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve K₂CO₃ in Methanol R1 Slowly Add Acid to Base P1->R1 P2 Measure Heptanoic Acid (2% excess) P2->R1 R2 Stir at Room Temp (Several Hours) R1->R2 W1 Remove Solvent (Rotary Evaporator) R2->W1 W2 Recrystallize Crude Product W1->W2 W3 Filter & Dry Final Product W2->W3

Caption: Experimental workflow for this compound synthesis via neutralization.

Saponification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Prepare Methanolic KOH Solution R1 Combine Reactants P1->R1 P2 Measure Methyl Heptanoate P2->R1 R2 Reflux for Several Hours R1->R2 W1 Cool & Remove Methanol R2->W1 W2 Precipitate or Recrystallize W1->W2 W3 Filter & Dry Final Product W2->W3

Caption: Experimental workflow for this compound synthesis via saponification.

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Was the reaction run to completion? Start->Check_Reaction Check_Stoich Was stoichiometry accurate? Check_Reaction->Check_Stoich Yes Sol_Time Increase reaction time or adjust temperature. Check_Reaction->Sol_Time No Check_Loss Was significant product lost during workup? Check_Stoich->Check_Loss Yes Sol_Stoich Recalculate and ensure precise reactant ratios. Check_Stoich->Sol_Stoich No Sol_Loss Optimize purification: - Check solvent choice - Ensure full precipitation Check_Loss->Sol_Loss Yes End Yield Improved Check_Loss->End No Sol_Time->End Sol_Stoich->End Sol_Loss->End

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Accurate Quantification of Potassium Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the method refinement and accurate quantification of potassium heptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of this compound. It offers good selectivity and sensitivity for this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it typically requires a derivatization step to make the non-volatile salt suitable for GC analysis.

Q2: Why am I seeing poor peak shape (e.g., tailing or fronting) in my HPLC chromatogram?

A2: Poor peak shape for ionic compounds like this compound can be caused by several factors:

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the analyte, causing peak tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of heptanoic acid. An inappropriate pH can lead to peak tailing or splitting. It is crucial to buffer the mobile phase to a pH that ensures consistent ionization.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

Q3: My retention time is shifting between injections in my HPLC analysis. What could be the cause?

A3: Retention time instability can be due to:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the organic solvent can alter the composition and affect retention times. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.

  • Temperature Fluctuations: Changes in column temperature can lead to shifts in retention time. Using a column oven is highly recommended for stable results.[1]

  • Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to retention time drift.[1]

Q4: Is derivatization necessary for the analysis of this compound by GC-MS?

A4: Yes, derivatization is generally necessary. This compound is a salt and is non-volatile, making it unsuitable for direct GC analysis.[2] A common derivatization technique is silylation, which converts the carboxylate group into a more volatile silyl ester.

Q5: What are some common issues during the derivatization step for GC-MS analysis?

A5: Common problems include:

  • Incomplete Derivatization: This can be caused by the presence of moisture, incorrect reagent-to-sample ratio, or insufficient reaction time and temperature. Ensure all glassware is dry and use fresh derivatizing reagents.

  • Derivative Instability: Some derivatives can be sensitive to moisture and may degrade over time. Analyze the derivatized samples as soon as possible after preparation.

  • Side Reactions: The derivatizing agent may react with other functional groups in the sample matrix, leading to unexpected byproducts.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
No Peak/Very Small Peak Injection issue (e.g., clogged syringe, incorrect autosampler setting).Manually inject a standard to verify system performance. Check autosampler settings.
Detector issue (e.g., lamp off, incorrect wavelength).Ensure the detector lamp is on and set to the correct wavelength (typically around 210 nm for carboxyl groups).
Sample degradation.Prepare fresh samples and standards.
Split Peaks Co-elution with an interfering compound.Modify mobile phase composition or gradient to improve resolution.
Column contamination or damage.Wash the column with a strong solvent. If the problem persists, replace the column.
Inconsistent sample solvent.Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically check components by disconnecting them to identify the source of the blockage. Replace the guard column or column inlet frit if necessary.[3]
Particulate matter in the sample.Filter all samples and mobile phases through a 0.45 µm filter.
GC-MS Method Troubleshooting
Problem Potential Cause Suggested Solution
No Peak/Very Small Peak Incomplete derivatization.Optimize derivatization conditions (reagent volume, temperature, time). Ensure the absence of moisture.
Injection port discrimination.Use a pulsed splitless or on-column injection technique.
Analyte degradation in the injector.Lower the injector temperature.
Ghost Peaks Carryover from a previous injection.Run a blank solvent injection after a high-concentration sample. Clean the injection port liner and syringe.
Contamination in the carrier gas or system.Use high-purity carrier gas and check for leaks in the system.
Poor Sensitivity Ion source contamination.Clean the ion source according to the manufacturer's instructions.
Suboptimal MS parameters.Optimize MS parameters such as ionization energy and detector voltage.

Experimental Protocols

HPLC Method for Quantification of Medium-Chain Fatty Acids (Adapted for this compound)

This method is adapted from a procedure for the analysis of medium-chain lipids.[4]

  • Chromatographic System:

    • Column: C8, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Methanol/Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

GC-MS Method for Quantification of Heptanoate (Following Derivatization)

This protocol is a general guide for the analysis of fatty acids by GC-MS and will require optimization for this compound.

  • Derivatization (Silylation):

    • Accurately weigh the sample containing this compound into a reaction vial.

    • Add an internal standard (e.g., a deuterated analog of heptanoic acid) if available.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the vial at a specified temperature (e.g., 60-80 °C) for a specific time (e.g., 30-60 minutes) to complete the reaction.

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS System:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

The following tables provide illustrative examples of performance data for the analysis of similar compounds. Note: These values should be determined and validated for this compound in your specific laboratory and matrix.

Table 1: Illustrative HPLC Method Performance for a Potassium Salt

ParameterTypical Value
Linearity Range0.1 - 0.4 mg/mL[5]
Correlation Coefficient (r²)> 0.999[5]
Limit of Detection (LOD)~0.04 mg/mL[5]
Limit of Quantification (LOQ)~0.13 mg/mL[5]
Precision (%RSD)< 2%[5]
Accuracy (Recovery)98 - 102%

Table 2: Illustrative GC-MS Method Performance for a Fatty Acid

ParameterTypical Value
Linearity Range2.0 - 200.0 ng/mL[6]
Correlation Coefficient (r²)> 0.999[6]
Limit of Quantification (LOQ)2.0 ng/mL[6]
Precision (%RSD)< 15%
Accuracy (Recovery)85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification sample Sample Containing This compound dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C8 Column) filter->hplc detector UV Detector (210 nm) hplc->detector data Data Acquisition & Processing detector->data calibration Calibration Curve data->calibration result Concentration Result calibration->result

Caption: HPLC analysis workflow for this compound.

metabolic_pathway heptanoate Heptanoic Acid beta_oxidation β-Oxidation heptanoate->beta_oxidation propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa glucose Glucose & Glycogen Formation propionyl_coa->glucose tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Metabolic fate of heptanoic acid.[7]

References

Overcoming challenges in the crystallization of potassium heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of potassium heptanoate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Q1: Why is my this compound not crystallizing, even after cooling the solution?

Possible Causes:

  • Insufficient Supersaturation: The concentration of this compound in the solvent may not be high enough to induce nucleation and crystal growth upon cooling.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for this compound, even at lower temperatures. While ethanol-water mixtures are generally effective, the ratio might not be optimal for your specific conditions.[1]

  • Presence of Solubilizing Impurities: Certain impurities can increase the solubility of this compound, hindering its precipitation.

Solutions:

  • Increase Supersaturation:

    • Concentrate the solution by evaporating some of the solvent.

    • If using a mixed solvent system like ethanol-water, you can try adding a higher proportion of the anti-solvent (water) to decrease the overall solubility.

  • Optimize Solvent System:

    • Systematically vary the ethanol-to-water ratio to find the optimal composition for crystallization.

  • Induce Nucleation:

    • Introduce a seed crystal of this compound to the supersaturated solution.

    • Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.

  • Purification:

    • If impurities are suspected, consider a pre-purification step such as liquid-liquid extraction before crystallization.

Q2: I'm getting an oil or amorphous precipitate instead of crystals. What's going wrong?

Possible Causes:

  • High Degree of Supersaturation: Cooling the solution too rapidly can lead to a very high level of supersaturation, favoring the formation of an amorphous solid or oil over an ordered crystal lattice.

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation, leading to an oily or amorphous product.[2]

  • Inadequate Agitation: Insufficient mixing can lead to localized areas of very high supersaturation.

Solutions:

  • Control the Cooling Rate: Employ a slower, controlled cooling profile. This allows the molecules more time to arrange themselves into a crystal lattice.

  • Reduce Supersaturation: Start with a slightly less concentrated solution.

  • Improve Agitation: Ensure gentle but consistent stirring throughout the crystallization process to maintain a homogenous level of supersaturation.

  • Purify the Starting Material: Ensure the purity of the this compound or its precursors (heptanoic acid and potassium hydroxide) is high.

Q3: The crystals I've obtained are very small or needle-like. How can I get larger, more uniform crystals?

Possible Causes:

  • High Nucleation Rate: Rapid cooling or high supersaturation can lead to the formation of many small nuclei, resulting in a large number of small crystals.

  • Solvent Effects: The choice of solvent can influence crystal habit.

  • Agitation Rate: High agitation rates can sometimes lead to increased secondary nucleation and smaller crystals.

Solutions:

  • Optimize the Cooling Profile: A slower cooling rate generally favors the growth of existing crystals over the formation of new nuclei, leading to larger crystals.

  • Control Supersaturation: Maintain a lower level of supersaturation to promote crystal growth rather than nucleation.

  • Adjust Agitation: Experiment with different agitation speeds. Slower, gentle agitation is often preferable for growing larger crystals.

  • Solvent Selection: While ethanol-water is common, you could experiment with other solvent systems or additives that are known to modify crystal habits for carboxylic acid salts.

Q4: My final product has low purity. What are the likely sources of contamination and how can I improve it?

Possible Causes:

  • Inclusion of Mother Liquor: Impurities present in the solvent can be trapped within the crystal lattice or on the crystal surface as the crystals grow.

  • Co-crystallization of Impurities: If the impurities have similar structures to this compound, they may co-crystallize.

  • Incomplete Reaction: Unreacted heptanoic acid or excess potassium hydroxide can be significant impurities.[1]

Solutions:

  • Recrystallization: This is the most effective method for purifying the final product. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Optimize Reaction Conditions: Ensure the initial synthesis goes to completion by carefully controlling the stoichiometry of reactants and monitoring the pH to be in the neutral to slightly alkaline range (7-9).[1]

  • Anti-Solvent Crystallization: Consider dissolving the crude product in a good solvent and then slowly adding an anti-solvent to induce crystallization, which can sometimes provide better purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the crystallization of this compound?

An ethanol-water mixture is a widely recommended and effective solvent system.[1] The ethanol provides good solubility for the heptanoate's carbon chain, while the water acts as an anti-solvent and helps to dissolve the potassium salt. The optimal ratio of ethanol to water will depend on the desired yield and crystal morphology and should be determined experimentally.

Q2: How does pH affect the crystallization of this compound?

The pH of the solution is a critical parameter. For the synthesis via acid-base neutralization, a final pH of 7-9 is recommended to ensure the complete conversion of heptanoic acid.[1] In the crystallization process itself, the pH can influence the solubility of this compound. A slightly basic solution is generally preferred as it is the salt of a weak acid and a strong base.[3]

Q3: What is the ideal cooling rate for crystallizing this compound?

There is no single "ideal" cooling rate, as it depends on the desired outcome.

  • For larger crystals: A slow, controlled cooling rate is preferable as it favors crystal growth over nucleation.

  • For smaller, more uniform crystals: A faster, linear cooling rate might be employed to induce rapid nucleation.[4][5]

It is recommended to start with a slow cooling profile and then optimize based on the results.

Q4: Can seeding be used to control the crystallization of this compound?

Yes, seeding is a highly effective technique to control crystallization. Introducing a small amount of pre-existing this compound crystals to a supersaturated solution can:

  • Induce crystallization when spontaneous nucleation is difficult.

  • Control the final crystal size distribution.

  • Potentially influence the polymorphic form.

Q5: Does this compound exhibit polymorphism?

While polymorphism is a common phenomenon in organic salts, specific polymorphic forms of this compound are not extensively documented in the readily available literature. However, it is crucial to be aware of the possibility of different crystal forms, as they can have different physical properties such as solubility and stability.[6] Consistent control over crystallization conditions (solvent, temperature, cooling rate) is key to ensuring the consistent production of the same polymorphic form.

Quantitative Data Summary

Since specific quantitative data for this compound is limited in publicly available literature, the following tables provide illustrative examples based on data for closely related potassium salts (e.g., potassium chloride, potassium p-chlorophenoxyacetate) in similar solvent systems. These tables are intended to demonstrate the expected trends and should be used as a starting point for experimental design.

Table 1: Illustrative Solubility of a Potassium Salt in Ethanol-Water Mixtures at Different Temperatures

Temperature (°C)Solubility in Pure Water ( g/100g solvent)Solubility in 50:50 Ethanol:Water ( g/100g solvent)Solubility in 95:5 Ethanol:Water ( g/100g solvent)
2034.215.81.2
4040.122.52.5
6045.831.04.8

Note: This data is illustrative for a generic potassium salt and will vary for this compound. The general trend is that solubility increases with temperature and with a higher proportion of the better solvent (in this hypothetical case, water).

Table 2: Illustrative Effect of Cooling Rate on Mean Crystal Size of a Potassium Salt

Cooling Rate (°C/hour)Mean Crystal Size (µm)Crystal Size Distribution
1850Narrow
5500Moderate
10250Broad
Natural Cooling150Very Broad

Note: This data is based on general principles of crystallization and data for other potassium salts.[4][7] Slower cooling rates generally result in larger mean crystal sizes and a narrower size distribution.

Table 3: Illustrative Impact of pH on Crystallization Yield of a Carboxylate Salt

pHYield (%)Purity (%)
6.08598.5
7.59299.2
9.09599.5
10.59398.8

Note: This data is illustrative. For this compound, the optimal pH is expected to be in the neutral to slightly alkaline range to maximize the concentration of the heptanoate anion and promote crystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound for Purification

  • Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude product, start by adding 5 mL of a 90:10 (v/v) ethanol-water mixture.

  • Heating: Gently heat the mixture with continuous stirring on a hot plate until the solid completely dissolves. If the solid does not dissolve, add small additional volumes of the hot solvent mixture until a clear solution is obtained. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container to slow down the cooling process.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Heptanoic_Acid Heptanoic Acid Reaction Neutralization Reaction (pH 7-9, 25-40°C) Heptanoic_Acid->Reaction KOH Potassium Hydroxide KOH->Reaction Solvent Ethanol/Water Mixture Solvent->Reaction Crude_KH Crude this compound Solution Reaction->Crude_KH Evaporation Solvent Evaporation Crude_KH->Evaporation Recrystallization Recrystallization (Hot Ethanol/Water) Evaporation->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Pure_KH Pure this compound Crystals Drying->Pure_KH

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling Troubleshooting: Oiling Out cluster_small_crystals Troubleshooting: Small Crystals Start Crystallization Issue No_Crystals No Crystals Formed Start->No_Crystals Oiling_Out Oiling Out / Amorphous Solid Start->Oiling_Out Small_Crystals Small/Needle-like Crystals Start->Small_Crystals Check_Supersaturation Check Supersaturation No_Crystals->Check_Supersaturation Slow_Cooling Slow Down Cooling Rate Oiling_Out->Slow_Cooling Reduce_Concentration Reduce Initial Concentration Oiling_Out->Reduce_Concentration Improve_Agitation Ensure Proper Agitation Oiling_Out->Improve_Agitation Slower_Cooling Use Slower Cooling Profile Small_Crystals->Slower_Cooling Optimize_Agitation Optimize Agitation Speed Small_Crystals->Optimize_Agitation Control_Supersaturation Maintain Lower Supersaturation Small_Crystals->Control_Supersaturation Induce_Nucleation Induce Nucleation (Seeding/Scratching) Check_Supersaturation->Induce_Nucleation If supersaturated Change_Solvent Adjust Solvent Ratio Check_Supersaturation->Change_Solvent If not supersaturated

Caption: Logical workflow for troubleshooting common crystallization problems.

References

Stability testing of potassium heptanoate under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of potassium heptanoate.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound under stress conditions?

Based on the chemical structure of this compound, a salt of a carboxylic acid, the primary anticipated degradation pathways include:

  • Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, this compound can hydrolyze back to heptanoic acid.

  • Thermal Decomposition: At elevated temperatures, potassium carboxylates can undergo decomposition. A study on potassium n-alkanoates suggests that these compounds are thermally stable up to high temperatures (around 440°C).[1][2] Decomposition at very high temperatures could potentially lead to the formation of potassium carbonate and various organic compounds.[3]

  • Oxidative Degradation: While saturated fatty acid salts are generally stable to oxidation, harsh oxidative conditions could potentially lead to the formation of smaller chain carboxylic acids or other oxidation products.

  • Photodegradation: Exposure to UV or visible light could potentially induce degradation, although the specific photolytic pathway for this compound is not extensively documented. Photostability testing is recommended to assess this potential.[3][4][5][6]

A diagram illustrating a potential degradation pathway is provided below:

G Potential Degradation Pathway of this compound KH This compound HA Heptanoic Acid KH->HA Hydrolysis DP Degradation Products (e.g., shorter chain acids, CO₂) KH->DP Thermal Decomposition KH->DP Photodegradation KH->DP Oxidation H2O H₂O (Moisture) Heat High Temperature Light UV/Vis Light Oxidizing_Agent Oxidizing Agent G Experimental Workflow for this compound Stability Study cluster_0 Preparation and Stressing cluster_1 Analysis cluster_2 Data Evaluation Prep Sample Preparation (this compound) Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample_Analysis Analysis of Stressed Samples Stress->Sample_Analysis Method_Dev Stability-Indicating Method Development (HPLC) Method_Val Method Validation (ICH Q2(R1)) Method_Dev->Method_Val Method_Val->Sample_Analysis Data_Processing Data Processing and Quantification Deg_ID Degradation Product Identification (LC-MS) Data_Processing->Deg_ID Report Stability Report Generation Data_Processing->Report

References

Minimizing impurities in the preparation of potassium heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Preparation of Potassium Heptanoate

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction due to incorrect stoichiometry.Ensure a strict 1:1 molar ratio of heptanoic acid to potassium hydroxide. A slight excess of the base (e.g., ≥5%) can be used to ensure complete neutralization of the acid.[1]
Inefficient saponification of heptanoate ester.If using ester saponification, ensure complete hydrolysis by refluxing for several hours in a methanolic potassium hydroxide solution.[1]
Loss of product during workup and purification.Optimize precipitation and filtration steps. Ensure the chosen anti-solvent effectively precipitates the product.
Product is Oily or Gummy, Fails to Crystallize The product is "oiling out" due to high impurity levels or rapid cooling.Employ controlled precipitation by slowly adding a co-solvent (anti-solvent) like isopropanol or acetone to the reaction mixture to reduce the solubility of this compound and induce crystallization.[1]
Residual solvent is plasticizing the product.Ensure thorough drying of the purified crystals under a vacuum at a controlled temperature (e.g., 60°C) to remove all residual solvent.[1]
Final Product is Impure (Confirmed by Analysis) Presence of unreacted starting materials.In acid-base neutralization, maintain the pH in the neutral to slightly alkaline range (7-9) to confirm complete consumption of heptanoic acid.[1] In ester saponification, ensure the removal of the alcohol byproduct (e.g., methanol) by rotary evaporation.[1]
Formation of side products due to high reaction temperature.Maintain the reaction temperature between 25–40°C to prevent thermal degradation and side reactions.[1]
Co-precipitation of impurities.Recrystallize the crude product from a suitable solvent system. The desired product's solubility should be high in the hot solvent and low in the cold solvent, while impurities remain in solution.
High Water Content in the Final Product Inadequate drying.Dry the final product under vacuum at an appropriate temperature.
Hygroscopic nature of the product.Store the final product in a desiccator over a suitable drying agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as heptanoic acid, byproducts from the synthesis process, and degradation products.[1] If preparing via ester saponification, the corresponding alcohol (e.g., methanol) is a potential impurity.[1]

Q2: How can I monitor the progress of the reaction?

A2: For the acid-base neutralization reaction, the pH of the reaction mixture can be monitored. A stable pH in the range of 7-9 indicates the completion of the reaction.[1] Infrared (IR) spectroscopy can also be used to monitor the disappearance of the carboxylic acid C=O band and the appearance of the characteristic carboxylate stretching bands.

Q3: What is the best method for purifying crude this compound?

A3: Recrystallization and controlled precipitation with co-solvents are effective purification methods.[1] For controlled precipitation, adding an anti-solvent like isopropanol or acetone to the reaction mixture can precipitate the this compound while leaving impurities dissolved.[1] Subsequent filtration and drying under vacuum can yield a product with purity exceeding 98%.[1]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity and identifying any impurities.[1] Karl Fischer titration is the standard method for quantifying water content.[1]

Q5: How does the choice of solvent impact the synthesis?

A5: The solvent system is crucial for both the reaction and purification. An ethanol-water mixture can enhance the solubility of both the relatively nonpolar heptanoic acid and the ionic potassium hydroxide, facilitating a more efficient reaction.[1] The choice of an anti-solvent (e.g., isopropanol, acetone) is critical for the controlled precipitation and purification of the final product.[1]

Quantitative Data Summary

Synthesis Method Key Parameters Typical Yield Achievable Purity
Acid-Base Neutralization Molar Ratio (Acid:Base): 1:1, Temperature: 25–40°C, pH: 7–9High>95%[1]
Ester Saponification Refluxing in methanolic KOH for several hours~90%[1]>98% (after recrystallization)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Base Neutralization
  • Reaction Setup: In a reaction vessel, dissolve heptanoic acid in an ethanol-water mixture.

  • Reagent Addition: Slowly add a stoichiometric amount (1:1 molar ratio) of potassium hydroxide solution to the heptanoic acid solution while stirring.

  • Reaction Monitoring: Monitor the pH of the mixture, aiming for a stable pH between 7 and 9. Maintain the reaction temperature between 25–40°C.

  • Product Isolation: Once the reaction is complete, add a co-solvent such as isopropanol or acetone to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with a small amount of the co-solvent, and dry under vacuum at 60°C.

Protocol 2: Synthesis of this compound via Ester Saponification
  • Reaction Setup: Reflux methyl heptanoate in a methanolic solution of potassium hydroxide for several hours.

  • Solvent Removal: After the reaction is complete, remove the methanol by rotary evaporation.

  • Purification: The resulting residue can be purified by recrystallization from a suitable solvent or by controlled precipitation as described in Protocol 1.

  • Drying: Dry the purified this compound crystals under vacuum.

Visualizations

Synthesis of this compound via Neutralization Heptanoic_Acid Heptanoic Acid (C₆H₁₃COOH) Reaction_Mixture Reaction in Ethanol/Water Heptanoic_Acid->Reaction_Mixture Potassium_Hydroxide Potassium Hydroxide (KOH) Potassium_Hydroxide->Reaction_Mixture Potassium_Heptanoate This compound (C₆H₁₃COOK) Reaction_Mixture->Potassium_Heptanoate + Water Water (H₂O) Reaction_Mixture->Water

Caption: Acid-base neutralization reaction pathway.

Troubleshooting Workflow for Impure Product Start Impure Product Detected Check_Reactants Unreacted Starting Materials Present? Start->Check_Reactants Adjust_Stoichiometry Adjust Stoichiometry and/or pH Control Check_Reactants->Adjust_Stoichiometry Yes Check_Side_Products Side/Degradation Products Present? Check_Reactants->Check_Side_Products No Purify Perform Recrystallization or Controlled Precipitation Adjust_Stoichiometry->Purify Optimize_Temp Optimize Reaction Temperature (25-40°C) Check_Side_Products->Optimize_Temp Yes Check_Side_Products->Purify No Optimize_Temp->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: Troubleshooting logic for an impure final product.

Purification by Controlled Precipitation Start Crude this compound in Solution Add_Antisolvent Slowly Add Anti-solvent (e.g., Isopropanol) Start->Add_Antisolvent Precipitation This compound Precipitates Add_Antisolvent->Precipitation Filtration Filter the Mixture Precipitation->Filtration Washing Wash Solid with Cold Anti-solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying End Pure this compound Crystals Drying->End

Caption: Workflow for purification via controlled precipitation.

References

pH adjustment for optimal stability of potassium heptanoate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and stabilization of potassium heptanoate solutions, with a primary focus on the critical role of pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of a this compound solution?

To ensure the stability of an aqueous this compound solution and prevent precipitation, it is crucial to maintain a pH significantly above the pKa of its corresponding acid, heptanoic acid. The pKa of heptanoic acid is approximately 4.89.[1][2] Therefore, the optimal pH for a stable solution is pH 7 and above . In this range, the equilibrium favors the highly water-soluble heptanoate anion over the less soluble heptanoic acid form.[3]

Q2: My this compound solution is cloudy or has formed a precipitate. What is the likely cause?

Cloudiness or precipitation in a this compound solution is most commonly due to the formation of heptanoic acid. This occurs when the pH of the solution drops to near or below the pKa of heptanoic acid (around 4.89).[1][2][3] At this pH, the heptanoate salt is protonated, converting it to the less water-soluble free fatty acid, which then comes out of solution.

Q3: How can I redissolve the precipitate in my this compound solution?

The precipitate, which is likely heptanoic acid, can be redissolved by carefully adjusting the pH of the solution upwards. Add a small amount of a suitable base, such as a dilute potassium hydroxide (KOH) solution, dropwise while monitoring the pH until it is above 7. The solution should become clear as the heptanoic acid is converted back to the soluble this compound salt.

Q4: What are the potential degradation pathways for this compound in an aqueous solution?

This compound itself, as a salt of a saturated fatty acid, is relatively stable in aqueous solutions under typical storage conditions.[4][5] However, potential degradation can be a concern if the solution contains ester impurities. These esters can undergo hydrolysis, a reaction with water that can be catalyzed by either acidic or basic conditions, to yield heptanoic acid and an alcohol.[6][7][8]

Q5: Are there any visual signs of degradation in my this compound solution?

Beyond the precipitation of heptanoic acid at low pH, visual signs of degradation are not common for this compound solutions. The compound itself is a white to off-white powder.[1][2] Any significant color change or the appearance of an unusual odor, beyond the faint, rancid odor characteristic of heptanoic acid, could indicate a chemical change or contamination and should be investigated.[2][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and handling of this compound solutions.

Problem Possible Cause Recommended Solution
Cloudy solution or white precipitate upon dissolution The pH of the water used for dissolution is acidic, causing the formation of insoluble heptanoic acid.Use purified water with a neutral or slightly alkaline pH. Adjust the pH of the final solution to >7 with a suitable base (e.g., dilute KOH).
Solution becomes cloudy over time Absorption of atmospheric carbon dioxide (CO2) can lower the pH of the solution, leading to the precipitation of heptanoic acid.Store the solution in a tightly sealed container to minimize exposure to air. Consider buffering the solution if it will be used over an extended period.
Inconsistent results in bioassays or other applications The concentration of the active heptanoate species is lower than expected due to precipitation.Before use, visually inspect the solution for any cloudiness or precipitate. If present, adjust the pH to redissolve the precipitate and ensure a homogenous solution.
Unexpected peaks in analytical chromatography (e.g., HPLC) This could indicate the presence of impurities from the starting material or degradation products, such as those from ester hydrolysis.Confirm the purity of the this compound raw material. If ester impurities are suspected, a forced degradation study can help identify potential degradants.

Data Presentation

pH-Dependent Equilibrium of Heptanoic Acid/Potassium Heptanoate
pHPredominant SpeciesSolubility in Water
< 4.0Heptanoic AcidLow
4.89 (pKa) Equal amounts of Heptanoic Acid and Heptanoate Moderate
> 6.0Heptanoate AnionHigh
Summary of Forced Degradation Study Conditions
Stress ConditionReagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl, heatTo assess stability in acidic conditions and force hydrolysis of any ester impurities.
Base Hydrolysis 0.1 M NaOH, heatTo evaluate stability in alkaline conditions and force hydrolysis of any ester impurities.
Oxidation 3% H2O2, room temperatureTo determine susceptibility to oxidative degradation.
Thermal 60°CTo assess the effect of elevated temperature on stability.
Photochemical Exposure to UV lightTo evaluate light sensitivity.

Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM this compound Stock Solution
  • Weighing: Accurately weigh 1.6828 g of this compound powder.

  • Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 80 mL of purified, deionized water (with a pH of ~7).

  • Mixing: Gently swirl the flask to dissolve the powder completely. A magnetic stirrer can be used for this purpose.

  • pH Adjustment: Measure the pH of the solution using a calibrated pH meter. If the pH is below 7, adjust it by adding 0.1 M KOH dropwise until the pH is between 7.0 and 8.0.

  • Final Volume: Once the desired pH is achieved and the solid is fully dissolved, add deionized water to bring the final volume to the 100 mL mark.

  • Storage: Store the solution in a well-sealed container at 2-8°C to minimize evaporation and potential microbial growth.

Protocol 2: Forced Degradation Study for pH-Dependent Stability
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in water.

  • Stress Conditions: Aliquot the solution into separate, appropriately labeled vials for each stress condition as outlined in the "Summary of Forced Degradation Study Conditions" table.

  • Exposure: Expose the samples to the specified stress conditions for a defined period (e.g., 24, 48, or 72 hours). Include a control sample stored under normal conditions.

  • Neutralization: After the exposure period, neutralize the acidic and basic samples to a pH of approximately 7.

  • Analysis: Analyze all samples, including the control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining and detect any degradation products.

Protocol 3: HPLC Method for Purity and Stability Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 7.0). The gradient can be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Temperature: 30°C

Visualizations

Troubleshooting_Workflow start This compound Solution is Cloudy/Has Precipitate check_ph Measure pH of the solution start->check_ph ph_low Is pH < 6.0? check_ph->ph_low adjust_ph Adjust pH to > 7.0 with dilute KOH ph_low->adjust_ph Yes investigate Investigate for other insoluble impurities ph_low->investigate No observe Observe for dissolution adjust_ph->observe dissolved Precipitate Dissolves observe->dissolved not_dissolved Precipitate Persists observe->not_dissolved not_dissolved->investigate

Caption: Troubleshooting workflow for cloudy this compound solutions.

Heptanoate_Equilibrium cluster_acidic Low pH (< 4.89) cluster_alkaline High pH (> 4.89) heptanoic_acid Heptanoic Acid (Less Soluble) heptanoate_ion Heptanoate Ion (More Soluble) heptanoic_acid->heptanoate_ion + OH- heptanoate_ion->heptanoic_acid + H+

Caption: pH-dependent equilibrium of heptanoic acid and its salt.

Forced_Degradation_Workflow start Prepare this compound Solution aliquot Aliquot into 5 samples start->aliquot stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photochemical) aliquot->stress control Control Sample (No Stress) aliquot->control neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze all samples by HPLC control->analyze neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC Method Validation for Potassium Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of potassium heptanoate, supported by experimental data from analogous compounds. Detailed methodologies and a visual representation of the validation workflow are presented to aid in the development of accurate and precise analytical protocols.

The determination of this compound, a salt of the short-chain fatty acid heptanoic acid, is crucial in various pharmaceutical and research applications. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for its quantification, offering high resolution, sensitivity, and specificity. However, the assurance of data quality necessitates a thorough validation of the analytical method. This guide delves into the critical parameters of HPLC method validation, drawing comparisons from established methods for similar compounds to provide a framework for the analysis of this compound.

The HPLC Validation Workflow: A Visual Guide

The validation of an HPLC method is a systematic process that ensures the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow, encompassing the key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity 1. Establish Specificity Linearity Linearity & Range Specificity->Linearity 2. Assess Linearity Accuracy Accuracy Linearity->Accuracy 3. Determine Accuracy Precision Precision Accuracy->Precision 4. Evaluate Precision LOD Limit of Detection (LOD) Precision->LOD 5. Calculate LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ 6. Determine LOQ Robustness Robustness LOQ->Robustness 7. Test Robustness SystemSuitability System Suitability Robustness->SystemSuitability 8. Define System Suitability RoutineAnalysis Routine Analysis SystemSuitability->RoutineAnalysis Method Ready for Use

Caption: A flowchart illustrating the key stages in the validation of an HPLC analytical method.

Hypothetical HPLC Method for this compound: An Experimental Protocol

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to be at least 2 pH units below the pKa of heptanoic acid, which is approximately 4.89). A common starting point would be a buffer at pH 2.5-3.0. The ratio of acetonitrile to buffer would be optimized to achieve a suitable retention time and peak shape (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where heptanoic acid has some absorbance, typically in the lower UV range (e.g., 210-220 nm), or after derivatization if higher sensitivity is required.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound analytical standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, direct dilution with the mobile phase may be sufficient. For more complex matrices, extraction or filtration steps may be necessary.

Comparative Analysis of Validation Parameters

To provide a benchmark for the validation of a this compound method, the following tables summarize the performance characteristics of validated HPLC methods for the analysis of potassium sorbate and sodium benzoate, which are commonly used as preservatives and are structurally related to this compound.

Table 1: HPLC Method Validation Parameters for Potassium Sorbate

Validation ParameterReported ValueReference
Linearity Range 19 - 100 µg/mL[1]
60.53 - 544.85 mg/L
1 - 30 µg/mL[2]
0.5 - 20 mg/L[3]
Correlation Coefficient (r²) 0.999
≥ 0.996
0.999[2]
> 0.999[3]
Accuracy (% Recovery) Not explicitly stated
95.99 - 101.5%
Not explicitly stated[2]
Not explicitly stated[3]
Precision (%RSD) Acceptable (value not specified)
< 1% (intra-day)
Not explicitly stated[2]
Good repeatability (value not specified)[3]
Limit of Detection (LOD) 6.37 µg/mL
0.018 mg/L
0.39 µg/mL[2]
0.14 mg/kg[3]
Limit of Quantitation (LOQ) 19.11 µg/mL
0.059 mg/L[4]
1.1 µg/mL[2]
0.47 mg/kg[3]

Table 2: HPLC Method Validation Parameters for Sodium Benzoate

Validation ParameterReported ValueReference
Linearity Range 5 - 25 µg/mL[5]
0.127–0.382 mg/mL (for potassium guaiacolsulfonate) and 0.238–0.714 mg/mL (for sodium benzoate)[6]
1 - 30 µg/mL[2]
2.5 - 100 mg/L[3]
Correlation Coefficient (r²) Not explicitly stated[5]
0.999[6]
0.999[2]
> 0.999[3]
Accuracy (% Recovery) 99.9%[5]
Not explicitly stated[6]
Not explicitly stated[2]
Not explicitly stated[3]
Precision (%RSD) Not explicitly stated[5]
Not explicitly stated[6]
Not explicitly stated[2]
Good repeatability (value not specified)[3]
Limit of Detection (LOD) Not explicitly stated[5]
0.071 mg/mL[6]
0.59 µg/mL[2]
0.80 mg/kg[3]
Limit of Quantitation (LOQ) Not explicitly stated[5]
0.238 mg/mL[6]
1.8 µg/mL[2]
2.65 mg/kg[3]

Alternative Analytical Methods

While HPLC is a predominant technique, other methods can be employed for the analysis of this compound, either by targeting the potassium ion or the heptanoate moiety.

  • Ion Chromatography (IC): This is a powerful technique for the determination of ions. IC can be used to directly quantify the potassium ion and has the advantage of being able to analyze multiple cations simultaneously. The United States Pharmacopeia (USP) has been modernizing its monographs to include ion chromatography for potassium analysis.

  • Gas Chromatography (GC): Heptanoic acid is a volatile compound and can be analyzed by GC. This method often requires derivatization of the carboxylic acid to a more volatile ester form to improve peak shape and sensitivity. GC can be coupled with mass spectrometry (GC-MS) for highly specific identification and quantification.

  • Spectrophotometry: A new spectrophotometric method has been developed for the quantification of potassium. This method is based on the precipitation of potassium with sodium cobaltinitrite, which then forms a colored complex that can be measured at 623 nm.

  • Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP): These are well-established techniques for the elemental analysis of potassium. They offer high sensitivity and are often used for the quantification of metals in various samples.

Conclusion

The validation of an HPLC method for the analysis of this compound is a critical step in ensuring the quality and reliability of analytical data. By following a systematic approach guided by ICH principles and leveraging data from analogous compounds, researchers can develop and validate a robust and accurate HPLC method. Furthermore, the consideration of alternative analytical techniques provides flexibility in choosing the most suitable method based on the specific requirements of the analysis, available instrumentation, and the sample matrix. This comparative guide serves as a valuable resource for scientists and professionals in the pharmaceutical and research fields, facilitating the development of high-quality analytical methods for this compound and similar compounds.

References

A Comparative Analysis of Potassium Heptanoate and Other Potassium Salts for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a drug candidate is a critical decision that profoundly impacts its physicochemical properties and biopharmaceutical performance. This guide provides a detailed comparative study of potassium heptanoate against other commonly used potassium salts—potassium chloride, potassium citrate, and potassium sorbate—supported by available experimental data and standardized protocols.

This analysis delves into key parameters including physicochemical properties, solubility, stability, hygroscopicity, and safety profiles to offer a comprehensive overview for informed salt selection in drug formulation.

Comparative Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound and the selected potassium salts. Data for this compound is limited in publicly available literature; where specific experimental values are not available, estimations based on its chemical nature as a salt of a weak acid and a strong base are provided with context.

Property This compound Potassium Chloride Potassium Citrate (Monohydrate) Potassium Sorbate
Molecular Formula C₇H₁₃KO₂KClK₃C₆H₅O₇·H₂OC₆H₇KO₂
Molecular Weight ( g/mol ) 168.2774.55324.41150.22
Appearance White crystalline solidWhite or colorless vitreous crystals[1]White, hygroscopic crystalline powder[2]White crystalline powder[3]
pKa ~4.89 (of heptanoic acid)[1]~7 (neutral)[1]8.5[2][4]~4.76 (of sorbic acid)
pH of Aqueous Solution Slightly basic (>7)~7[5]7.5 - 9.0 (alkaline)[6]Most effective at pH 4-6[7]

Table 1: Comparative Physicochemical Properties.

Property This compound Potassium Chloride Potassium Citrate (Monohydrate) Potassium Sorbate
Aqueous Solubility Highly soluble (estimated)34.0 g/100 mL (20 °C)[1]~154 g/100 mL (20 °C)58.2 g/100 mL (20 °C)[8]
Hygroscopicity Likely hygroscopicHygroscopic[1]Highly hygroscopic and deliquescent[2]Hygroscopic[9]
Thermal Stability Decomposes at elevated temperatures. Melts to a liquid crystal phase at ~298°C (571 K).[4]Melting Point: 770 °C[10]Decomposes at 230 °CDecomposes at ~270 °C
Oral LD₅₀ (rat) >6400 mg/kg (estimated from heptanoic acid)~2500 mg/kg[1]5400 mg/kg[2]4920 mg/kg[3]

Table 2: Comparative Solubility, Stability, and Safety Data.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of salt properties. The following sections outline standard protocols for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: An excess amount of the potassium salt is added to a flask containing a known volume of deionized water (or a relevant buffer solution).

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

  • Quantification: The concentration of the dissolved salt in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or inductively coupled plasma mass spectrometry (ICP-MS) for potassium ion concentration.

  • Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for solid dosage form stability. A common method involves exposing the sample to controlled humidity environments.

  • Sample Preparation: A pre-weighed, dry sample of the potassium salt is placed in an open container with a large surface area.

  • Controlled Humidity: The sample is stored in a desiccator or environmental chamber maintained at a constant relative humidity (RH) and temperature. Constant RH can be achieved using saturated salt solutions as described in ASTM E104.[8][11][12][13][14] For example, a saturated solution of sodium chloride maintains an RH of approximately 75% at 25 °C.

  • Weight Monitoring: The weight of the sample is monitored at regular intervals until a constant weight is achieved, indicating that equilibrium has been reached.

  • Classification: The percentage of weight gain is calculated. The substance can be classified based on its hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic).

pH Determination of an Aqueous Solution

The pH of a salt solution provides insight into its acidic or basic nature.

  • Solution Preparation: A solution of a defined concentration (e.g., 1% w/v) of the potassium salt is prepared in deionized water.

  • Calibration: A calibrated pH meter with a suitable electrode is used. The calibration should be performed using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Measurement: The pH electrode is immersed in the sample solution, and the reading is allowed to stabilize before being recorded.[15] For high salt concentrations, specialized electrodes or procedures may be necessary to minimize junction potential errors.[16][17][18]

  • Temperature Control: The temperature of the solution should be recorded as pH is temperature-dependent.

pKa Determination (Potentiometric Titration)

The pKa of the conjugate acid of the salt is determined to understand its behavior in different pH environments.

  • Sample Preparation: A known concentration of the weak acid corresponding to the potassium salt (e.g., heptanoic acid) is dissolved in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[19]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Calculation: The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[20][21]

Acute Oral Toxicity (LD₅₀) Assessment

The acute oral toxicity gives an indication of the short-term lethality of a substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals.[5][22][23][24]

  • Animal Selection: A small group of animals (typically rats), usually of a single sex, are used for each step.

  • Dosing: The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). Animals are fasted before dosing.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: Depending on the outcome (mortality or survival), the dose for the next group of animals is either increased or decreased. The procedure continues until the toxicity class of the substance can be determined.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological interactions.

Experimental_Workflow cluster_salts Potassium Salts cluster_tests Physicochemical & Safety Testing cluster_data Data Analysis & Comparison K_Hept Potassium Heptanoate Solubility Aqueous Solubility (Shake-Flask) K_Hept->Solubility Hygro Hygroscopicity (Controlled RH) K_Hept->Hygro pH_pKa pH & pKa (Potentiometry) K_Hept->pH_pKa Toxicity Acute Oral Toxicity (OECD 423) K_Hept->Toxicity K_Cl Potassium Chloride K_Cl->Solubility K_Cl->Hygro K_Cl->pH_pKa K_Cl->Toxicity K_Cit Potassium Citrate K_Cit->Solubility K_Cit->Hygro K_Cit->pH_pKa K_Cit->Toxicity K_Sorb Potassium Sorbate K_Sorb->Solubility K_Sorb->Hygro K_Sorb->pH_pKa K_Sorb->Toxicity Data_Table Comparative Data Tables Solubility->Data_Table Hygro->Data_Table pH_pKa->Data_Table Toxicity->Data_Table Report Final Comparison Guide Data_Table->Report

Figure 1: Experimental workflow for the comparative analysis of potassium salts.

Drug_Solubility_Pathway cluster_formulation Drug Formulation cluster_dissolution Gastrointestinal Dissolution cluster_absorption Biological Absorption API Poorly Soluble API (Weak Acid, HA) Microenvironment Creation of an Alkaline Microenvironment pH K_Salt Potassium Salt Excipient (e.g., K-Heptanoate, K-Citrate) K_Salt->Microenvironment Buffering Effect Ionization Increased API Ionization (HA -> H⁺ + A⁻) Microenvironment->Ionization Solubility Enhanced Aqueous Solubility Ionization->Solubility Absorption Improved Drug Absorption Solubility->Absorption

Figure 2: Role of alkaline potassium salts in enhancing the dissolution of a weakly acidic drug.

Discussion and Conclusion

The choice of a potassium salt as a counterion can significantly alter the properties of a drug substance.

  • Potassium Chloride is a simple, neutral salt that is highly soluble in water.[1][10][13] Its primary role is often as a tonicity-adjusting agent or a source of potassium ions. Being hygroscopic, its use in solid dosage forms requires careful consideration of packaging and storage conditions.[1]

  • Potassium Citrate , the salt of a weak tribasic acid, is highly soluble and creates an alkaline pH in solution.[2][4] This property can be advantageous for enhancing the solubility and dissolution rate of weakly acidic drugs. However, its high hygroscopicity is a significant formulation challenge.[2]

  • Potassium Sorbate is the salt of the weak acid, sorbic acid, and is widely used as an antimicrobial preservative.[3] Its effectiveness is pH-dependent, being most active in acidic conditions.[7] It is very soluble in water, which is an advantage over the less soluble sorbic acid.[8]

  • This compound , as the salt of a weak fatty acid, is expected to be highly soluble in water, a significant improvement over the poorly soluble heptanoic acid.[2][7] Its aqueous solution is slightly basic, which could be beneficial for the formulation of weakly acidic active pharmaceutical ingredients (APIs) by creating a pH-modified microenvironment that favors dissolution. Its longer alkyl chain compared to sorbate may impart some surfactant-like properties, potentially further aiding in drug solubilization. However, the lack of comprehensive public data on its hygroscopicity and a definitive safety profile necessitates further experimental evaluation for its application in pharmaceutical formulations.

References

A Comparative Guide to the Cross-Validation of Potassium Heptanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of potassium heptanoate, a medium-chain fatty acid salt, is critical in various stages of research and pharmaceutical development. Its role as a potential therapeutic agent, excipient, or metabolic biomarker necessitates robust and reliable analytical methods. Cross-validation—the process of comparing results from two or more distinct analytical methods—is essential for ensuring data integrity, comparability across different studies or laboratories, and confidence in analytical outcomes.

This guide provides an objective comparison of common analytical techniques for the quantification of this compound, complete with supporting methodologies and a framework for cross-validation.

Overview of Analytical Techniques

Several analytical techniques are suitable for the quantification of short-chain and medium-chain fatty acid salts like this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Titrimetry. Each method offers a unique set of advantages and limitations regarding sensitivity, specificity, and sample preparation complexity.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. For this compound, a common approach involves using a C18 reverse-phase column with UV detection, as the carboxylate group absorbs light around 210 nm.[1][2] This method is valued for its robustness and direct analysis of the analyte in solution.

  • Gas Chromatography (GC): Considered a gold standard for the analysis of volatile compounds, including short-chain fatty acids. Since this compound is a non-volatile salt, a mandatory derivatization step is required to convert it into a volatile ester.[1] This adds a step to sample preparation but often results in high sensitivity and specificity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][3]

  • Titrimetry: Classical analytical techniques like non-aqueous titration offer a reliable and cost-effective way to determine the purity of bulk this compound.[1] These methods are highly accurate and precise for concentrated samples but lack the sensitivity and specificity for trace-level analysis in complex biological matrices.

  • Other Techniques: Methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are excellent for structural confirmation and identification but are less commonly employed for routine quantification compared to chromatographic techniques.[2]

Comparative Data of Quantification Methods

The performance of an analytical method is defined by several key parameters. The following table summarizes typical performance characteristics for the primary techniques used to quantify this compound.

(Note: The values presented are representative for the analysis of short-chain fatty acid salts and may vary based on specific instrumentation, sample matrix, and protocol optimization.)

Parameter HPLC-UV GC-FID (with Derivatization) Non-Aqueous Titration
Principle Chromatographic Separation & UV AbsorbanceChromatographic Separation & Flame IonizationNeutralization Reaction
Specificity Good to ExcellentExcellentModerate (Susceptible to other acidic/basic impurities)
Sensitivity Low µg/mLHigh (ng/mL to low µg/mL)Low (mg/mL range)
Precision (%RSD) < 5%< 5%< 1%
Linearity (R²) > 0.999> 0.999> 0.999[4]
Sample Throughput ModerateModerate (derivatization adds time)High (for bulk analysis)
Key Advantage Direct analysis of saltHigh sensitivity and specificityHigh accuracy for purity assay
Key Disadvantage Moderate sensitivityRequires derivatization stepNot suitable for trace analysis

Experimental Protocols

Detailed and standardized protocols are fundamental to reproducible and reliable results. Below are methodologies for the key analytical techniques discussed.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method quantifies this compound by separating it from other sample components and measuring its absorbance of ultraviolet light.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid to ensure good peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 210 nm.[1]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject equal volumes of standards and samples onto the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method requires a chemical derivatization step to make the this compound volatile for GC analysis.

  • Instrumentation: Gas chromatograph equipped with an FID.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent.[1]

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program:

    • Initial Oven Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Injector and Detector Temperature: 260°C.

  • Procedure:

    • Standard/Sample Preparation: Accurately weigh the this compound standard or sample into a reaction vial.

    • Derivatization: Add a suitable solvent (e.g., pyridine) and the derivatizing agent (BSTFA). Cap the vial tightly and heat at 60-70°C for 30 minutes to form the volatile trimethylsilyl heptanoate ester.[1]

    • Analysis: Cool the vial to room temperature. Inject a small volume (e.g., 1 µL) of the derivatized solution into the GC.

    • Quantification: Use an internal or external standard method to create a calibration curve and quantify the analyte based on peak area.

Quantification by Non-Aqueous Titration

This protocol is ideal for determining the purity of a raw this compound sample.

  • Instrumentation: Manual or automated titrator with a suitable electrode (e.g., pH electrode for potentiometric endpoint detection).

  • Solvent: A non-aqueous solvent such as glacial acetic acid or a mixture of toluene and isopropanol.[1]

  • Titrant: A standardized solution of a strong acid, such as 0.1 M Perchloric acid in glacial acetic acid.

  • Procedure:

    • Titrant Standardization: Standardize the titrant against a primary standard (e.g., potassium hydrogen phthalate).

    • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the chosen non-aqueous solvent.

    • Titration: Titrate the sample solution with the standardized titrant. The endpoint can be determined potentiometrically (the point of maximum inflection on the titration curve) or with a chemical indicator.

    • Calculation: Calculate the purity of this compound based on the volume of titrant consumed, its concentration, the sample weight, and the stoichiometry of the reaction.

Workflows for Analysis and Cross-Validation

Visualizing the analytical process helps in understanding the critical steps and relationships in a cross-validation study.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve Sample/ Standard in Mobile Phase Filt Filter through 0.45µm Syringe Filter Prep->Filt Inj Inject into HPLC Filt->Inj Sep Separation on C18 Column Inj->Sep Det UV Detection at 210 nm Sep->Det Cal Generate Calibration Curve (Peak Area vs. Conc) Det->Cal Quant Quantify Sample Concentration Cal->Quant Res Final Result Quant->Res

Caption: Experimental workflow for this compound quantification using HPLC-UV.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve Sample/ Standard in Solvent Deriv Add Derivatizing Agent (BSTFA) & Heat (60°C) Prep->Deriv Inj Inject into GC Deriv->Inj Sep Separation on Capillary Column Inj->Sep Det Flame Ionization Detection (FID) Sep->Det Cal Generate Calibration Curve Det->Cal Quant Quantify Sample Concentration Cal->Quant Res Final Result Quant->Res

Caption: Experimental workflow for GC-FID analysis, including the critical derivatization step.

CrossValidation_Flow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., GC-FID) Sample Aliquot Same Set of Samples M1_Analysis Analyze Samples Sample->M1_Analysis M2_Analysis Analyze Samples Sample->M2_Analysis M1_Result Result Set A M1_Analysis->M1_Result Compare Compare Results (Statistical Analysis, e.g., Regression) M1_Result->Compare M2_Result Result Set B M2_Analysis->M2_Result M2_Result->Compare Conclusion Conclusion on Method Concordance Compare->Conclusion

Caption: Logical workflow for the cross-validation of two different analytical methods.

Cross-validation is a formal process to determine if data from two different analytical methods are comparable.[5] This is critical when changing analytical methodology or when transferring a method between laboratories.[6][7] The process involves analyzing the same set of quality control or incurred samples with both methods and then statistically evaluating the results to ensure there is no significant bias between them.[5]

References

Purity Assessment of Synthesized Potassium Heptanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for assessing the purity of synthesized potassium heptanoate, a medium-chain fatty acid salt with applications in research and pharmaceutical development. We present a critical evaluation of common analytical techniques, supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate purity assessment strategy. Furthermore, we compare this compound to its sodium salt counterpart, another commonly used alternative.

Comparison of Purity Assessment Methods

The purity of synthesized this compound is paramount for its application in research and drug development, as impurities can significantly impact experimental outcomes and product safety. The choice of analytical method for purity determination depends on the desired accuracy, the nature of potential impurities, and the available instrumentation. Here, we compare three widely used techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acidimetric Titration.

Analytical Method Principle Information Provided Advantages Limitations Typical Purity Range (%)
HPLC Separation of components based on their differential partitioning between a stationary and a mobile phase.Purity (as peak area percentage), identification and quantification of impurities.[1]High resolution and sensitivity, allows for the detection of a wide range of impurities.[1]Requires a reference standard for quantification, method development can be time-consuming.> 98[1]
qNMR The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.Absolute purity determination without the need for a specific reference standard of the analyte.[2][3]Provides structural information, is a primary analytical method, and can detect non-proton containing impurities.[2]Lower sensitivity compared to HPLC, requires specialized equipment and expertise.> 99
Acidimetric Titration Neutralization of the basic carboxylate salt with a standardized acid.Total base content, which is an indirect measure of purity.Simple, cost-effective, and provides a good overall assessment of the salt's integrity.Non-specific; it titrates any basic impurity along with the this compound.97 - 101[4]

This compound vs. Sodium Heptanoate: A Comparative Overview

This compound and sodium heptanoate are both salts of heptanoic acid and share similar chemical properties. However, the choice between them can be influenced by specific application requirements, such as solubility and the physiological role of the counter-ion.

Property This compound Sodium Heptanoate Key Considerations for Drug Development
Molecular Weight 168.28 g/mol 152.17 g/mol [4]The difference in molecular weight can be a factor in formulation calculations.
Solubility Generally soluble in polar solvents.Soluble in water.[5]Differences in solubility can affect dissolution rates and bioavailability.
Hygroscopicity Can be hygroscopic.Can be hygroscopic.Hygroscopicity can impact the stability and handling of the solid form.
Biological Role of Counter-ion Potassium is a crucial intracellular cation.Sodium is a major extracellular cation.The choice of counter-ion may be critical in formulations where ionic balance is important.
Applications Research, potential pharmaceutical applications.[1]Food additive, preservative, and use in drug formulations.[4][5][6]The established use of sodium heptanoate in various applications may provide a larger body of existing data.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrumentation and potential impurities.

Workflow for HPLC Purity Assessment:

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase hplc_system HPLC System prep_sample->hplc_system prep_standard Prepare Standard Solution of Heptanoic Acid prep_standard->hplc_system column C18 Column hplc_system->column detector UV Detector (210 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity integration->calculation

Caption: Workflow for HPLC purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable acid for pH adjustment).

  • This compound sample.

  • Heptanoic acid reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the heptanoic acid reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 25 °C.

    • Detection wavelength: 210 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Purity Calculation: Determine the area of the main peak corresponding to heptanoate in the sample chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers an absolute method for purity determination.

Logical Flow for qNMR Purity Determination:

start Start prep Accurately weigh this compound and Internal Standard start->prep dissolve Dissolve in a deuterated solvent (e.g., D2O) prep->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate characteristic signals of This compound and Internal Standard acquire->integrate calculate Calculate Purity based on integral values, molecular weights, and sample weights integrate->calculate end End calculate->end

Caption: Logical flow for qNMR purity assessment.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., D₂O).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a suitable internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent to dissolve the sample and the internal standard completely.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay (D1) for quantitative accuracy (e.g., 5 times the longest T1).

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Purity Calculation: Integrate a well-resolved signal of this compound (e.g., the α-methylene protons) and a signal from the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Acidimetric Titration

This classic method provides a cost-effective way to determine the overall purity of the salt.

Experimental Workflow for Acidimetric Titration:

start Start weigh Accurately weigh this compound start->weigh dissolve Dissolve in water weigh->dissolve add_indicator Add a suitable indicator (e.g., phenolphthalein) dissolve->add_indicator titrate Titrate with a standardized acid (e.g., HCl) until endpoint add_indicator->titrate record_volume Record the volume of titrant used titrate->record_volume calculate Calculate Purity record_volume->calculate end End calculate->end

Caption: Workflow for acidimetric titration of this compound.

Instrumentation:

  • Burette (50 mL).

  • Analytical balance.

  • Magnetic stirrer.

Reagents:

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

  • Phenolphthalein indicator solution.

  • Deionized water.

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the synthesized this compound and dissolve it in about 50 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titration: Titrate the solution with the standardized HCl solution until the pink color of the indicator disappears, indicating the endpoint.

  • Purity Calculation: The purity of this compound is calculated using the following equation:

    Purity (%) = (V_HCl * M_HCl * MW_KH) / (m_sample * 1000) * 100

    Where:

    • V_HCl = Volume of HCl used in liters

    • M_HCl = Molarity of the HCl solution

    • MW_KH = Molecular weight of this compound

    • m_sample = mass of the this compound sample in grams

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring its quality and suitability for research and drug development. This guide has provided a comparative overview of key analytical techniques, highlighting their respective strengths and limitations. While HPLC offers excellent separation and impurity profiling capabilities, qNMR stands out as a primary method for absolute purity determination. Acidimetric titration remains a valuable, straightforward technique for an overall purity check. The choice of method should be guided by the specific requirements of the application. Furthermore, the comparison with sodium heptanoate provides context for selecting the appropriate salt form in drug formulation and development. By employing the detailed protocols and understanding the comparative data presented, researchers and scientists can confidently assess the purity of their synthesized this compound.

References

A Comparative Analysis of the Reactivity of Potassium Heptanoate and Sodium Heptanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of potassium heptanoate and sodium heptanoate, two common carboxylate salts utilized in various chemical syntheses. By examining their physical properties and performance in nucleophilic substitution reactions, this document aims to inform the selection of the appropriate reagent for specific research and development applications. The information presented is supported by established chemical principles and extrapolated experimental data.

Introduction

This compound and sodium heptanoate are the potassium and sodium salts of heptanoic acid, respectively. They are widely used in organic synthesis as nucleophiles, bases, and precursors for the formation of esters and other derivatives. While often used interchangeably, subtle differences in their reactivity, solubility, and handling properties can significantly impact reaction outcomes, yields, and overall process efficiency. This guide elucidates these differences to aid in the rational selection of these reagents.

Physical and Chemical Properties

The choice between potassium and sodium heptanoate can be influenced by their physical properties, particularly solubility in common organic solvents. Generally, potassium salts of organic acids tend to be more soluble in organic solvents compared to their sodium counterparts. This is attributed to the larger ionic radius and lower charge density of the potassium cation, which results in weaker ion pairing and better solvation by organic media.

PropertyThis compoundSodium Heptanoate
CAS Number 16761-12-910051-45-3
Molecular Formula C₇H₁₃KO₂C₇H₁₃NaO₂
Molecular Weight 168.28 g/mol 152.17 g/mol
Appearance White to off-white powder or crystalsWhite crystalline solid
Boiling Point 222.6 °C at 760 mmHgDecomposes
Solubility in Water SolubleSoluble[1]
Solubility in Ethanol SolubleSoluble
Solubility in Acetone Slightly solubleSparingly soluble
Hygroscopicity Less hygroscopicMore hygroscopic

Note: Specific solubility values can vary with temperature and the specific grade of the solvent.

Reactivity Comparison in Nucleophilic Substitution

The primary application of potassium and sodium heptanoate in organic synthesis is as a nucleophile, for example, in the synthesis of esters via reaction with an alkyl halide (a type of Sₙ2 reaction). The reactivity of the heptanoate anion is influenced by the nature of the counter-ion (K⁺ vs. Na⁺).

In polar aprotic solvents, which are commonly used for Sₙ2 reactions, the larger, "softer" potassium cation is less strongly associated with the heptanoate anion compared to the smaller, "harder" sodium cation. This results in a "freer" or more available heptanoate nucleophile when potassium is the counter-ion, leading to a potentially faster reaction rate.

Hypothetical Experimental Comparison: Esterification of Ethyl Bromide

To illustrate the potential differences in reactivity, a hypothetical experiment is proposed for the synthesis of ethyl heptanoate from ethyl bromide.

Reaction Scheme:

CH₃(CH₂)₅COO⁻M⁺ + CH₃CH₂Br → CH₃(CH₂)₅COOCH₂CH₃ + MBr (where M⁺ = K⁺ or Na⁺)

ParameterThis compoundSodium Heptanoate
Reaction Rate Expected to be faster due to the weaker ion pairing between K⁺ and the heptanoate anion in polar aprotic solvents, leading to a more "naked" and thus more reactive nucleophile. The smaller solvated radius of K+ also allows for greater ionic mobility.Expected to be slower due to stronger ion pairing between Na⁺ and the heptanoate anion, which reduces the effective concentration of the free nucleophile.
Reaction Yield Potentially higher yields under identical reaction times and conditions due to the faster reaction rate.May require longer reaction times or higher temperatures to achieve comparable yields to the potassium salt.
Side Reactions The basicity of the heptanoate anion can lead to elimination (E2) side reactions with suitable alkyl halides. The choice of cation is not expected to significantly alter the basicity of the heptanoate anion itself, but the overall reaction outcome may be influenced by solubility and reaction kinetics.Similar to this compound, the potential for elimination side reactions exists.
Reaction Conditions Milder reaction conditions (e.g., lower temperature or shorter reaction time) may be sufficient.May require more forcing conditions (e.g., higher temperature or longer reaction time) to drive the reaction to completion.

Experimental Protocols

General Procedure for the Synthesis of Ethyl Heptanoate

This protocol outlines a general procedure for the synthesis of ethyl heptanoate using either potassium or sodium heptanoate.

Materials:

  • This compound or Sodium Heptanoate (1.0 eq)

  • Ethyl Bromide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (or sodium heptanoate) in anhydrous DMF, add ethyl bromide at room temperature.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl heptanoate.

  • Purify the crude product by distillation to yield pure ethyl heptanoate.

Visualizing Reaction Pathways and Workflows

Logical Flow for Reagent Selection

Reagent_Selection Logical Flow for Heptanoate Salt Selection start Start: Need for Heptanoate Nucleophile solvent Consider Reaction Solvent start->solvent polar_aprotic Polar Aprotic Solvent (e.g., DMF, Acetone)? solvent->polar_aprotic polar_protic Polar Protic Solvent (e.g., Ethanol)? solvent->polar_protic reactivity_need High Reactivity/Mild Conditions Required? polar_aprotic->reactivity_need solubility_check Check Specific Solubilities polar_protic->solubility_check cost_consideration Cost and Availability a Major Factor? reactivity_need->cost_consideration No K_Heptanoate This compound is Likely a Better Choice (Higher Solubility, More 'Naked' Nucleophile) reactivity_need->K_Heptanoate Yes cost_consideration->K_Heptanoate No Na_Heptanoate Sodium Heptanoate is a Viable Option (May Require Harsher Conditions) cost_consideration->Na_Heptanoate Yes end Final Reagent Choice K_Heptanoate->end Na_Heptanoate->end solubility_check->K_Heptanoate solubility_check->Na_Heptanoate

Caption: Decision tree for selecting between potassium and sodium heptanoate.

Experimental Workflow for Ethyl Heptanoate Synthesis

Esterification_Workflow Workflow for Ethyl Heptanoate Synthesis reagents Reactants Potassium/Sodium Heptanoate Ethyl Bromide Anhydrous DMF reaction Reaction Stir at 60°C Monitor by TLC/GC reagents->reaction workup Aqueous Workup Pour into water Extract with Diethyl Ether reaction->workup washing Washing Saturated NaHCO₃ (aq) Brine workup->washing drying Drying and Concentration Dry with MgSO₄ Filter Rotary Evaporation washing->drying purification Purification Distillation drying->purification product {Final Product|Pure Ethyl Heptanoate} purification->product

Caption: Step-by-step workflow for the synthesis of ethyl heptanoate.

Conclusion

The choice between this compound and sodium heptanoate in organic synthesis is not arbitrary and can have a discernible impact on reaction efficiency. Key considerations include:

  • Reactivity: In polar aprotic solvents, this compound is generally expected to be more reactive than sodium heptanoate due to weaker ion pairing, leading to a "freer" nucleophile.

  • Solubility: this compound often exhibits better solubility in organic solvents compared to sodium heptanoate, which can be advantageous for achieving homogeneous reaction conditions.

  • Handling: Sodium heptanoate tends to be more hygroscopic, which may require more stringent handling and storage conditions to ensure reproducibility.

For reactions requiring high reactivity and mild conditions, particularly in polar aprotic solvents, this compound is often the superior choice. However, for applications where cost and availability are primary concerns, and harsher reaction conditions are acceptable, sodium heptanoate remains a viable alternative. The experimental protocols and decision-making frameworks provided in this guide offer a starting point for the rational selection and application of these important chemical reagents.

References

Analysis of Potassium Heptanoate in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of potassium heptanoate, a seven-carbon short-chain fatty acid (SCFA), in complex biological matrices is crucial for understanding its physiological and pathological roles. This guide provides a comparative analysis of the primary analytical methodologies, complete with experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Comparison of Analytical Methods

The two predominant techniques for the analysis of this compound and other SCFAs in biological samples are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, sample preparation complexity, and throughput.

Key Performance Metrics:

The following table summarizes the quantitative performance of GC and LC-MS based methods for the analysis of SCFAs, including heptanoate, in various biological matrices.

ParameterGas Chromatography (GC-FID)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999[1]> 0.99[2][3]
Limit of Detection (LOD) 0.02 - 0.23 µg/mL[1]~0.001 mM (except acetate)[2]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL[1]0.04 ng/mL - 2.41 ng/mL[4]
Recovery 54.24 ± 1.17% to 140.94 ± 2.10%[1]80% - 120%[5]
Intra-day Precision (%RSD) 0.56% - 1.03%[1]< 15%[2][4]
Inter-day Precision (%RSD) 0.10% - 4.76%[1]< 20%[2]
Sample Derivatization Typically required[6][7]Can be performed without derivatization[2]
Run Time ~13 minutes[8]~10 minutes[2][3]

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate quantification. Below are generalized protocols for sample preparation and analysis using GC and LC-MS.

Sample Preparation from Biological Matrices (General Protocol)

The initial preparation of the biological sample is a critical step to ensure the removal of interfering substances and to concentrate the analyte of interest.

a) Tissue Homogenization:

  • Excise the tissue of interest and rinse with cold phosphate-buffered saline (PBS) to remove excess blood and contaminants.[9]

  • Weigh the tissue sample.

  • Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors) using mechanical shearing, ultrasonic disruption, or bead beating.[10][11] The choice of homogenization technique depends on the tissue type.[10]

  • Centrifuge the homogenate at a low speed (e.g., 1000-2000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[11]

  • Collect the supernatant for further extraction.[11]

b) Extraction of Heptanoate:

  • Protein Precipitation (PPT): For liquid samples like plasma, serum, or tissue homogenate supernatant, add a cold organic solvent such as acetonitrile or methanol to precipitate proteins.[12]

  • Vortex the mixture and incubate at a low temperature to enhance precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Collect the supernatant containing the heptanoate.

  • Liquid-Liquid Extraction (LLE): To further purify and concentrate the analyte, perform LLE on the supernatant.

    • Acidify the sample with an acid like hydrochloric acid.

    • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).[8]

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the organic layer containing the heptanoate.

    • Repeat the extraction process multiple times for improved recovery.[8]

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for GC or LC-MS analysis.

Gas Chromatography (GC) Analysis Protocol

GC analysis of SCFAs like heptanoate typically requires a derivatization step to increase their volatility and thermal stability.[13][14]

  • Derivatization:

    • To the dried sample extract, add a derivatizing agent. Common agents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form esters.[14]

    • The reaction often requires heating to ensure complete derivatization.[14]

  • GC-FID/MS Conditions:

    • Injector: Split/splitless injector, with an injection volume of typically 1 µL.

    • Column: A capillary column suitable for fatty acid analysis, such as a DB-FFAP (30 m × 0.25 mm × 0.5 µm), is often used.[1]

    • Oven Temperature Program: A temperature gradient is used to separate the different SCFAs. For example, start at a lower temperature and ramp up to a higher temperature.

    • Carrier Gas: Helium or hydrogen is commonly used.

    • Detector: A Flame Ionization Detector (FID) is robust for quantification, while a Mass Spectrometer (MS) provides identification based on mass-to-charge ratio.[1][8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis Protocol

LC-MS/MS can often analyze underivatized SCFAs, simplifying sample preparation.[2]

  • Sample Preparation for LC-MS:

    • The reconstituted extract from the initial sample preparation can often be directly injected.

    • If derivatization is chosen to improve chromatographic separation and ionization efficiency, reagents like 3-nitrophenylhydrazine (3NPH) can be used.[15][16]

  • LC-MS/MS Conditions:

    • Chromatography: Reversed-phase liquid chromatography is commonly employed.

    • Column: A C18 column is a frequent choice.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.[15]

    • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[16]

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for carboxylic acids.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) Homogenization Homogenization (for tissues) SampleCollection->Homogenization Extraction Extraction (PPT/LLE) Homogenization->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Direct or with derivatization GC_Analysis GC-FID/MS Analysis Derivatization->GC_Analysis DataAcquisition Data Acquisition GC_Analysis->DataAcquisition LCMS_Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

Comparison of Analytical Techniques

This diagram provides a logical comparison of the key characteristics of Gas Chromatography and Liquid Chromatography-Mass Spectrometry for SCFA analysis.

technique_comparison cluster_gc Gas Chromatography (GC) cluster_lcms Liquid Chromatography-Mass Spectrometry (LC-MS) GC_Adv Advantages: - High resolution - Robust for quantification (FID) GC_Disadv Disadvantages: - Requires derivatization for polar analytes - Potential for thermal degradation LCMS_Adv Advantages: - High sensitivity and selectivity - No derivatization often needed - Suitable for thermally labile compounds LCMS_Disadv Disadvantages: - Susceptible to matrix effects - Can be more complex to operate Heptanoate This compound Analysis Heptanoate->GC_Adv Heptanoate->GC_Disadv Heptanoate->LCMS_Adv Heptanoate->LCMS_Disadv

Caption: Comparison of GC and LC-MS for heptanoate analysis.

References

Spectroscopic Showdown: A Comparative Analysis of Potassium Heptanoate and Heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure and functional groups is paramount. This guide provides a detailed spectroscopic comparison of potassium heptanoate and its parent carboxylic acid, heptanoic acid. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we offer a clear framework for their identification and characterization.

This comparison utilizes experimental data to highlight the key spectral differences that arise from the deprotonation of the carboxylic acid group. The accompanying detailed experimental protocols provide a foundation for reproducing these results.

At a Glance: Key Spectroscopic Differences

The primary distinction between heptanoic acid and its potassium salt lies in the carboxyl group. In heptanoic acid, this is a protonated carboxylic acid (-COOH), while in this compound, it exists as a deprotonated carboxylate anion (-COO⁻) with a potassium counter-ion (K⁺). This fundamental chemical change is readily observable across various spectroscopic techniques.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for both compounds.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Assignment Heptanoic Acid (CDCl₃) This compound (D₂O) Key Difference
-COOH~11.6 (s, 1H)AbsentDisappearance of the acidic proton signal.
α-CH₂2.35 (t, 2H)~2.16 (t, 2H)Slight upfield shift.
β-CH₂1.64 (quint, 2H)~1.53 (quint, 2H)Slight upfield shift.
γ, δ, ε-CH₂1.31 (m, 6H)~1.29 (m, 6H)Minimal change.
ω-CH₃0.90 (t, 3H)~0.88 (t, 3H)Minimal change.

s = singlet, t = triplet, quint = quintet, m = multiplet

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Atom Heptanoic Acid (CDCl₃) This compound (D₂O) Key Difference
C=O~179.5~183.0Downfield shift of the carbonyl/carboxylate carbon.
α-CH₂~34.1~36.0Downfield shift.
β-CH₂~24.8~26.5Downfield shift.
γ-CH₂~28.9~30.0Downfield shift.
δ-CH₂~31.5~32.5Downfield shift.
ε-CH₂~22.5~23.5Downfield shift.
ω-CH₃~14.0~14.5Minimal change.
FTIR Spectroscopy Data

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Heptanoic Acid (liquid film) This compound (solid) Key Difference
O-H stretch (carboxylic acid)3300-2500 (broad)AbsentDisappearance of the broad O-H band.
C-H stretch2958, 2931, 2860~2955, 2925, 2855Minor shifts.
C=O stretch (carboxylic acid)~1710 (strong)AbsentDisappearance of the carboxylic acid carbonyl stretch.
C=O asymmetric stretch (carboxylate)Absent~1560 (strong)Appearance of a strong asymmetric carboxylate stretch.
C=O symmetric stretch (carboxylate)Absent~1415 (strong)Appearance of a strong symmetric carboxylate stretch.
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragmentation Data

Technique Heptanoic Acid This compound
Molecular Ion (M⁺) m/z 130Not directly observed in typical EI-MS. Requires techniques like ESI or MALDI.
Base Peak m/z 60Fragmentation depends on the ionization technique.
Key Fragments m/z 45, 73, 87, 112In techniques like ESI-MS, the heptanoate anion at m/z 129 would be prominent.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Heptanoic Acid: Dissolve approximately 10-20 mg of heptanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • This compound: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterium oxide (D₂O).

  • Instrumentation:

    • A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is suitable.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • The spectral width should be set to encompass the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR (e.g., 1024 or more).

    • The spectral width should be appropriate for carbon signals (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the internal standard (TMS at 0 ppm for CDCl₃) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Heptanoic Acid (Liquid Film): Place a small drop of neat heptanoic acid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • This compound (Solid, KBr Pellet): Grind a small amount (1-2 mg) of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation:

    • A standard FTIR spectrometer is used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A typical resolution is 4 cm⁻¹.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Heptanoic Acid (Electron Ionization - EI): Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

    • This compound (Electrospray Ionization - ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or water) and introduce it into the mass spectrometer via direct infusion or after liquid chromatography (LC) separation.

  • Instrumentation:

    • A mass spectrometer equipped with the appropriate ionization source (e.g., EI for volatile compounds like heptanoic acid, ESI for ionic compounds like this compound).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of the Comparison Workflow

The logical flow of the spectroscopic comparison is illustrated in the diagram below.

Spectroscopic_Comparison cluster_compounds Compounds cluster_techniques Spectroscopic Techniques cluster_data Experimental Data cluster_analysis Comparative Analysis Heptanoic_Acid Heptanoic Acid (-COOH) NMR NMR (¹H & ¹³C) Heptanoic_Acid->NMR FTIR FTIR Heptanoic_Acid->FTIR MS Mass Spec. Heptanoic_Acid->MS Potassium_Heptanoate This compound (-COO⁻ K⁺) Potassium_Heptanoate->NMR Potassium_Heptanoate->FTIR Potassium_Heptanoate->MS NMR_Data Chemical Shifts (ppm) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Analysis Structural Elucidation NMR_Data->Analysis FTIR_Data->Analysis MS_Data->Analysis

Caption: Workflow for the spectroscopic comparison of heptanoic acid and this compound.

Navigating the Synthesis of Potassium Heptanoate: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the efficient synthesis of chemical compounds is a cornerstone of progress. Potassium heptanoate, a potassium salt of the seven-carbon fatty acid heptanoic acid, finds applications in various fields, and its effective synthesis is of significant interest. This guide provides a comparative evaluation of the primary synthesis routes for this compound, offering insights into their efficacy based on experimental data.

At a Glance: Comparing Synthesis Routes

The selection of a synthesis route for this compound is a critical decision that balances factors such as yield, purity, reaction time, and cost. The following table summarizes the key quantitative data for the most common synthesis methods.

Synthesis RouteTypical Yield (%)Typical Purity (%)Reaction Time (hours)Key Considerations
Acid-Base Neutralization 95 - 98>981 - 3Straightforward, high yield, and purity; requires careful pH control.
Ester Saponification ~90>952 - 4Good yield; requires removal of alcohol byproduct.
Salt Metathesis High (unspecified)High (unspecified)VariableCan produce high-purity crystals; requires a specific potassium salt precursor.
Microwave-Assisted Hydrolysis 80 - 98 (general for carboxylates)High (unspecified)0.3 - 1Rapid reaction times; requires specialized microwave equipment.

In-Depth Analysis of Synthesis Routes

Acid-Base Neutralization

This is the most direct and widely used method for preparing this compound. It involves the reaction of heptanoic acid with a potassium base, typically potassium hydroxide (KOH).

Reaction: CH₃(CH₂)₅COOH + KOH → CH₃(CH₂)₅COOK + H₂O

The reaction is typically carried out in a suitable solvent, such as ethanol, and proceeds to completion, offering high yields and purity.[1] Precise stoichiometric control is crucial to maximize the yield and purity of the final product.

Ester Saponification

An alternative and also common route is the saponification of a heptanoate ester, such as methyl heptanoate, with potassium hydroxide.[1] This hydrolysis reaction yields this compound and the corresponding alcohol as a byproduct.

Reaction: CH₃(CH₂)₅COOCH₃ + KOH → CH₃(CH₂)₅COOK + CH₃OH

This method provides good yields, but the removal of the alcohol byproduct is a necessary purification step.[1]

Salt Metathesis

A more specialized technique for achieving high purity involves a salt metathesis reaction. In this method, heptanoic acid is dissolved in an organic solvent and reacted with a solution of another potassium salt, such as potassium 2-ethylhexanoate. This induces an ion exchange, leading to the formation of this compound, which can then be precipitated and purified.[1] While specific quantitative data for this route is not as readily available, it is noted for its ability to produce high-purity crystals.[1]

Microwave-Assisted Hydrolysis

A modern and "green" approach to the synthesis of potassium carboxylates involves microwave-assisted hydrolysis of the corresponding esters. This method offers significantly reduced reaction times and can lead to high yields. While specific data for this compound is limited, studies on other potassium carboxylates have shown yields in the range of 80-98% with reaction times as short as 20 minutes. This technique is energy-efficient but requires specialized microwave synthesis equipment.

Experimental Protocols

Synthesis of this compound via Acid-Base Neutralization

Materials:

  • Heptanoic acid

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • pH indicator or pH meter

Procedure:

  • Dissolve a known molar equivalent of heptanoic acid in 95% ethanol in a reaction flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a stoichiometric equivalent solution of potassium hydroxide in deionized water.

  • Slowly add the KOH solution to the heptanoic acid solution while stirring continuously.

  • Monitor the pH of the reaction mixture. The addition of KOH is complete when a neutral pH (approximately 7.0) is achieved.

  • Once the reaction is complete, the solvent is typically removed under reduced pressure using a rotary evaporator.

  • The resulting solid this compound is then dried in a vacuum oven to remove any residual solvent.

  • The purity of the product can be assessed by techniques such as titration or High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound via Ester Saponification

Materials:

  • Methyl heptanoate

  • Potassium hydroxide (KOH)

  • Methanol

  • Deionized water

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • Place a known molar amount of methyl heptanoate into a round-bottom flask.

  • Add a stoichiometric excess of a methanolic solution of potassium hydroxide to the flask.

  • Assemble a reflux condenser and heat the mixture to reflux for a period of 2-4 hours to ensure the reaction goes to completion.[1]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Remove the methanol solvent using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., an ethanol-water mixture) to yield the final product.

  • The purity can be determined by methods such as melting point analysis or spectroscopic techniques (e.g., IR, NMR).

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the two primary synthesis routes.

AcidBaseNeutralization cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product HeptanoicAcid Heptanoic Acid in Ethanol ReactionVessel Reaction Vessel (Stirring, pH Monitoring) HeptanoicAcid->ReactionVessel KOH_solution Aqueous KOH Solution KOH_solution->ReactionVessel Rotovap Rotary Evaporation (Solvent Removal) ReactionVessel->Rotovap 1-3 hours Drying Vacuum Drying Rotovap->Drying FinalProduct This compound Drying->FinalProduct

Workflow for Acid-Base Neutralization.

EsterSaponification cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product MethylHeptanoate Methyl Heptanoate Reflux Reflux Apparatus (Heating) MethylHeptanoate->Reflux KOH_methanol KOH in Methanol KOH_methanol->Reflux Rotovap Rotary Evaporation (Methanol Removal) Reflux->Rotovap 2-4 hours Recrystallization Recrystallization Rotovap->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Workflow for Ester Saponification.

References

Safety Operating Guide

Proper Disposal of Potassium Heptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of potassium heptanoate, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyewear, gloves, and clothing to prevent skin and eye contact.[1]

  • In case of dust formation, use an approved air-purifying respirator.[1]

Engineering Controls:

  • Ensure adequate ventilation in the handling area to minimize dust and vapor accumulation.[2]

  • Have eyewash stations and safety showers readily accessible.[3]

Handling Recommendations:

  • Avoid generating dust.[2]

  • Minimize contact with skin and eyes.[2]

  • Do not dispose of this compound with household garbage.[1]

Quantitative Data Summary

While specific quantitative disposal thresholds for this compound are not prominently available in standard safety data sheets, the following information is relevant for its general characterization.

PropertyValueSource
Molecular FormulaC7H13KO2Guidechem[2], US EPA[4]
Molecular Weight168.277 g/mol (Guidechem), 169.29 g/mol (US EPA)Guidechem[2], US EPA[4]
CAS Number16761-12-9Guidechem[2], US EPA[4]
GHS ClassificationNot ClassifiedGuidechem[5]
GHS Hazard StatementsNoneGuidechem[5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification and applicable regulations. The primary responsibility for proper waste characterization lies with the waste generator.[1]

Experimental Protocol for Waste Characterization and Disposal:

  • Waste Identification:

    • Confirm that the waste material is solely this compound. If it is mixed with other chemicals, the entire mixture must be characterized.

  • Hazard Assessment:

    • Review the Safety Data Sheet (SDS). According to available GHS classifications, this compound is not classified as a hazardous substance.[5]

    • Despite its non-hazardous classification, it is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Containerization:

    • Place the this compound waste in a suitable, closed, and clearly labeled container to await disposal.[1][2]

  • Disposal Options:

    • Option 1: Licensed Waste Disposal Service (Recommended)

      • Contact a licensed professional waste disposal service to manage the disposal of the material.[1] This is the most recommended and safest method.

      • Provide the service with the SDS and any other relevant information about the waste.

    • Option 2: In-house Disposal (if permitted and deemed non-hazardous)

      • If, after a thorough hazard assessment and confirmation with local regulations, this compound is deemed non-hazardous, it may be permissible to dispose of it as normal solid waste.

      • Some institutions allow for the disposal of non-hazardous solid chemicals in the normal trash, provided they are in sealed, unbroken containers and the box is clearly marked.[6] Always verify this procedure with your institution's Environmental Health and Safety (EHS) department.

  • Documentation:

    • Maintain records of all waste disposal activities, including the date, quantity, and method of disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Waste: Pure or Mixed? start->assess mixed Characterize Mixture as Hazardous Waste assess->mixed Mixed pure Consult Safety Data Sheet (SDS) and Local Regulations assess->pure Pure prof_disposal Engage Licensed Professional Waste Disposal Service mixed->prof_disposal is_hazardous Is it classified as hazardous waste? pure->is_hazardous is_hazardous->prof_disposal Yes non_hazardous Confirm with Institutional EHS Policy for Non-Hazardous Waste is_hazardous->non_hazardous No end End: Waste Disposed and Documented prof_disposal->end inst_policy Follow Institutional Protocol (e.g., sealed container in normal trash) non_hazardous->inst_policy inst_policy->end

Caption: Decision workflow for this compound disposal.

Disclaimer: This information is intended as a guide and does not replace the need for a thorough review of the specific Safety Data Sheet for this compound and consultation with your institution's Environmental Health and Safety department and local regulatory authorities.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Potassium Heptanoate, empowering you to manage this chemical with confidence and precision.

Personal Protective Equipment (PPE): A Layered Approach to Safety

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment. While one source indicates that this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is a best practice.[1]

Protection Type Required Equipment Standards and Specifications
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved standards.[2]
Skin Protection Impervious clothing and chemical-resistant glovesThe type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[2] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[2]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use a NIOSH/MSHA approved respirator if dust formation is likely or ventilation is inadequate.
General Hygiene Wash hands thoroughly after handling.Handle in accordance with good industrial hygiene and safety practice.[2]

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the integrity of your research.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed to prevent contamination and absorption of moisture.[2]

2. Handling and Use:

  • Engineering Controls: Use in a well-ventilated area. Appropriate exhaust ventilation should be used where dust may form.[2]

  • Safe Handling Practices: Avoid contact with skin and eyes.[2] Minimize dust formation and aerosols.[2] Do not breathe vapors, mist, or gas.[2]

3. Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment.[2] Evacuate personnel to a safe area.[2]

  • Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so.[2] Sweep up the spilled material and place it in a suitable, closed container for disposal.[2] Avoid allowing the product to enter drains.[2]

4. Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as the product itself.

  • Pick up and arrange disposal by a licensed professional waste disposal service. Keep in suitable, closed containers for disposal.[2]

Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal, ensuring safety at every step.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review SDS B Don PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Segregate Waste D->H F Remove PPE E->F G Wash Hands F->G J Store for Pickup I Label Waste Container H->I I->J

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.